Product packaging for 2-Methylquinolin-7-amine(Cat. No.:CAS No. 64334-96-9)

2-Methylquinolin-7-amine

Cat. No.: B1604990
CAS No.: 64334-96-9
M. Wt: 158.2 g/mol
InChI Key: PRLKZXXDECGQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylquinolin-7-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B1604990 2-Methylquinolin-7-amine CAS No. 64334-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKZXXDECGQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332688
Record name 2-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64334-96-9
Record name 2-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylquinolin-7-amine (CAS: 64334-96-9) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylquinolin-7-amine is a heterocyclic aromatic compound that serves as a pivotal structural motif and synthetic intermediate in modern medicinal chemistry. The quinoline core, of which this molecule is a derivative, is widely recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Consequently, quinoline-based compounds have been successfully developed into a wide array of therapeutics with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3]

The strategic placement of a methyl group at the 2-position and an amino group at the 7-position endows this compound with a unique electronic and steric profile, making it an invaluable building block for drug discovery. The 7-amino group, in particular, offers a versatile handle for synthetic elaboration, enabling chemists to modulate pharmacokinetic properties and explore structure-activity relationships (SAR) in the pursuit of novel, potent, and selective therapeutic agents.[1]

This guide provides a consolidated technical resource for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, proposes a robust synthetic and purification workflow, outlines key analytical characterization techniques, discusses its application in drug discovery, and details essential safety and handling protocols.

Physicochemical Properties and Specifications

A thorough understanding of a compound's fundamental properties is the bedrock of successful research. The specifications for this compound are summarized below. These parameters are critical for reaction planning, analytical method development, and formulation studies.

PropertyValueSource(s)
CAS Number 64334-96-9[4]
IUPAC Name This compound[4]
Molecular Formula C₁₀H₁₀N₂[4]
Molecular Weight 158.20 g/mol [4]
Purity Typically ≥95%[4]
Appearance Varies; often a solid (e.g., Yellow crystal)[5]
SMILES CC1=NC2=C(C=C1)C=CC(=C2)N[6]
InChIKey PRLKZXXDECGQOK-UHFFFAOYSA-N[6]
Predicted XlogP 1.9[6]
Storage Conditions Store at 2-8°C in a dark, dry, and well-sealed environment[7]
Solubility Soluble in organic solvents such as Methanol and DMSO[5]

Predicted Mass Spectrometry Data (Collision Cross Section) Predicted Collision Cross Section (CCS) values provide insights into the ion's shape in the gas phase and are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 159.09168131.1
[M+Na]⁺ 181.07362140.8
Data sourced from PubChemLite.[6]

Synthesis and Purification

While numerous methods exist for constructing the quinoline scaffold, a robust and logical approach for this compound involves a two-step sequence starting from a commercially available aniline. The strategy hinges on the classic Skraup reaction to build the core heterocyclic system, followed by a selective reduction.

Retrosynthetic Analysis

The causality behind this synthetic plan is its reliance on well-established, high-yielding transformations. The reduction of an aromatic nitro group is typically a clean and efficient process, making 2-methyl-7-nitroquinoline an ideal penultimate precursor. This precursor can be accessed via the Skraup reaction, a powerful one-pot method for quinoline synthesis.

G Target This compound Precursor1 2-Methyl-7-nitroquinoline Target->Precursor1 Nitro Group Reduction Precursor2 m-Nitroaniline + Glycerol Precursor1->Precursor2 Skraup Reaction

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Validated Two-Step Synthesis

This protocol is designed as a self-validating system, where successful completion of Step 1 provides the direct precursor for Step 2.

Step 1: Synthesis of 2-Methyl-7-nitroquinoline via Skraup-Doebner-von Miller Reaction

The Skraup reaction and its Doebner-von Miller modification are cornerstone methods for synthesizing quinolines from anilines. Here, m-nitroaniline reacts with an α,β-unsaturated aldehyde (crotonaldehyde, generated in situ or added directly) under strongly acidic and oxidizing conditions to form the bicyclic quinoline system. The acid catalyzes both the Michael addition and the subsequent cyclization/dehydration cascade.

  • Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (e.g., 60 mL) to water (e.g., 20 mL) with external cooling.

  • Addition of Reactants: To the cooled acid solution, add m-nitroaniline (e.g., 0.2 mol) and a mild oxidizing agent such as arsenic pentoxide or m-nitrobenzenesulfonate.

  • Reaction Initiation: Begin vigorous stirring and gently heat the mixture to approximately 100°C.

  • Controlled Addition: Add crotonaldehyde (e.g., 0.25 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed 140°C. The exothermic nature of the reaction requires careful control.

  • Reaction Completion: After the addition is complete, maintain the reaction at reflux for 3-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution into a large beaker of ice water (e.g., 1 L).

  • Basification & Extraction: Neutralize the acidic solution by slowly adding a concentrated base (e.g., 50% NaOH or ammonia solution) until the pH is >10. The product will often precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate (3 x 200 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-7-nitroquinoline.

Step 2: Selective Reduction to this compound

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Using iron powder in an acidic medium is a classic, cost-effective, and highly effective method that avoids the need for high-pressure hydrogenation equipment.

  • Reaction Setup: To a round-bottom flask containing the crude 2-methyl-7-nitroquinoline (e.g., 0.1 mol) from Step 1, add ethanol (e.g., 200 mL) and water (e.g., 50 mL).

  • Addition of Reagents: Add iron powder (e.g., 0.5 mol, 5 equivalents) and a catalytic amount of ammonium chloride (e.g., 0.05 mol). The ammonium chloride helps to activate the iron surface and maintain a slightly acidic pH.[2]

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot.[2]

  • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: The resulting residue can be dissolved in ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude this compound can then be purified via column chromatography.

Purification and Characterization Workflow

A logical workflow ensures the final product meets the required purity and identity standards for subsequent applications.

G cluster_purification Purification cluster_analysis Analysis Workup Reaction Work-up (Basification & Extraction) Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Purity Purity Assessment (HPLC, TLC) Chromatography->Purity Verification Structure Verification (¹H NMR, ¹³C NMR, MS) Purity->Verification

Caption: Standard workflow for purification and analysis.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Based on data from structurally similar compounds, the following ¹H NMR spectral features are predicted for this compound in CDCl₃.[8][9]

  • ~2.7 ppm (singlet, 3H): Protons of the methyl group at the C2 position.

  • ~4.0 ppm (broad singlet, 2H): Protons of the NH₂ group at the C7 position. This signal is exchangeable with D₂O.

  • ~7.0-8.0 ppm (multiplets, 5H): Aromatic protons on the quinoline core. The specific splitting patterns (doublets, doublets of doublets) will depend on the coupling constants between adjacent protons on the benzene and pyridine rings.

Protocol: Sample Preparation for NMR Spectroscopy [10]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For full structural confirmation, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are recommended.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Ionization: In electrospray ionization positive mode (ESI+), the compound will readily protonate to form the molecular ion [M+H]⁺ at m/z 159.09.[6]

  • Predicted Fragmentation: The quinoline ring is relatively stable. Key fragmentation pathways may include the loss of neutral molecules like HCN from the amine-bearing ring or fragmentation involving the methyl group.[11]

Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Gradient: A typical screening gradient would be 5% B to 95% B over 15-20 minutes.

  • Detection: UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm and 280 nm).

  • Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile starting point for the synthesis of high-value compounds. Its utility stems from the proven biological relevance of the 7-aminoquinoline scaffold.

G cluster_apps Potential Therapeutic Areas BuildingBlock This compound (Core Building Block) Mods Synthetic Modifications (e.g., Amidation, Alkylation, Buchwald-Hartwig Coupling) BuildingBlock->Mods Anticancer Anticancer Agents (Kinase Inhibitors) Mods->Anticancer Antimalarial Antimalarial Compounds Mods->Antimalarial Antimicrobial Antimicrobial Agents Mods->Antimicrobial

Caption: Role as a central scaffold in drug discovery.

  • Kinase Inhibitor Development: The 2-arylquinoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] The 7-amino group can act as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of the kinase active site. Furthermore, it serves as a point for derivatization to extend into other pockets of the enzyme, a common strategy for enhancing potency and achieving selectivity against specific kinases like EGFR, VEGFR, or PI3K.[1][2]

  • Antimalarial Research: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. Research has shown that modifications at other positions, including the 7-position, can be critical for overcoming the growing challenge of drug resistance in Plasmodium falciparum.[1] this compound provides a scaffold to synthesize novel derivatives aimed at evading these resistance mechanisms.

  • Antimicrobial Agents: The quinoline ring system is present in many antibacterial agents. This compound can be used as a starting point to synthesize novel compounds, such as quinoline-triazole hybrids, for screening against pathogenic bacteria and fungi.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. As an amine-containing aromatic compound, this compound requires careful handling.

CategoryGuidelineSource(s)
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction or respiratory irritation.[12][13][14][15]
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a certified chemical fume hood.[13][16]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13][16]
First Aid (Skin) Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[13][16]
First Aid (Inhalation) Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][16]
Storage Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. Keep in the dark. Store locked up.[7][13]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]

References

Physical and spectroscopic properties of 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-Methylquinolin-7-amine

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide array of biological activities and functional properties.[1][2] From the historical significance of quinine in treating malaria to modern applications in anticancer agents, antivirals, and fluorescent probes, quinoline derivatives are of paramount interest to researchers.[1][2][3] This guide focuses on a specific derivative, this compound (CAS No: 64334-96-9), a molecule whose strategic placement of a methyl group at the 2-position and an amino group at the 7-position suggests significant potential for further investigation in drug discovery and chemical biology.[1][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the known and predicted physicochemical and spectroscopic properties of this compound. Recognizing that publicly available experimental data for this specific isomer is limited, this guide integrates established theoretical principles and standard analytical methodologies. The objective is to provide a robust framework for the practical characterization and future development of this promising compound.

Part 1: Physicochemical Properties and Their Determination

The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. For this compound, these properties dictate its handling, formulation, and behavior in biological systems.

Summary of Physical Properties
PropertyDataSourceSignificance
Molecular Formula C₁₀H₁₀N₂[4][5]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 158.20 g/mol [4][5]Crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.
IUPAC Name This compound[5]Provides an unambiguous, systematic name for the chemical structure.
CAS Number 64334-96-9[4][5]A unique identifier for chemical substance registration and database searches.
Melting Point Data not publicly available-Indicates purity and determines the solid-state handling conditions.
Boiling Point Data not publicly available-Defines the liquid range and purification conditions (e.g., distillation).
Solubility Data not publicly available-Critical for designing solvent systems for reactions, purification, and formulation.
Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the initial characterization of a novel or sparsely documented compound like this compound.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Interpretation & Application Compound Obtain Pure Compound (this compound) Purity Assess Purity (e.g., HPLC, LC-MS) Compound->Purity MP Melting Point Analysis Purity->MP Sol Solubility Profiling Purity->Sol pKa pKa Determination Purity->pKa Data Compile Data Sheet MP->Data Sol->Data pKa->Data App Inform Downstream Applications (Formulation, Assay Dev.) Data->App

Caption: Workflow for determining key physicochemical properties.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a rapid and effective indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range. This protocol ensures an accurate and reproducible measurement.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Use a calibrated digital melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (if unknown, a preliminary rapid heating run can establish a rough estimate).

  • Heating Rate: A slow heating rate (1-2 °C per minute) is critical near the melting point to allow for thermal equilibrium between the sample and the heating block, ensuring accuracy.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 1 °C.

Part 2: Spectroscopic Characterization

Spectroscopy provides a detailed fingerprint of a molecule's structure, bonding, and electronic environment. A multi-technique approach is essential for unambiguous structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Expected ¹H NMR Spectrum: Based on its structure, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show:

  • Methyl Protons (-CH₃): A singlet at ~2.5-2.7 ppm, integrating to 3H.[6]

  • Amino Protons (-NH₂): A broad singlet that can appear over a wide range (~5.0-6.0 ppm), integrating to 2H. Its chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange.

  • Aromatic Protons: A series of doublets and multiplets in the aromatic region (~6.8-8.0 ppm), corresponding to the 6 protons on the quinoline ring system. The specific coupling patterns and chemical shifts would require detailed analysis or computational prediction.

Expected ¹³C NMR Spectrum: The spectrum will display 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

  • Methyl Carbon: One signal in the aliphatic region (~20-25 ppm).[7]

  • Aromatic Carbons: Nine signals in the aromatic region (~110-160 ppm). Carbons bonded to nitrogen (C2, C7, C8a) will have characteristic shifts. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of the N-H protons, resulting in sharper signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.

  • Acquisition: A standard proton pulse program is executed. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

  • Analysis: The spectrum is integrated to determine the relative number of protons for each signal. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). Coupling constants (J-values) are measured from the multiplet splittings.

Workflow for NMR Analysis

G cluster_Int Interpretation Steps Prep Sample Preparation (Dissolve in CDCl3/DMSO-d6) Acq Data Acquisition (Tune, Lock, Shim, Acquire FID) Prep->Acq Proc Data Processing (Fourier Transform, Phase/Baseline Correction) Acq->Proc Int Spectral Interpretation Proc->Int CS Analyze Chemical Shifts (ppm) Int->CS Integ Analyze Integration (Proton Count) Int->Integ Mult Analyze Multiplicity (Coupling) Int->Mult Report Structure Confirmation CS->Report Integ->Report Mult->Report

Caption: A standard workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Spectrum: For this compound, the key diagnostic peaks are:

  • N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[8][9]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • N-H Bending: A characteristic bending vibration (scissoring) for the primary amine is expected around 1580-1650 cm⁻¹.[8]

  • C=C and C=N Stretching: Aromatic ring and quinoline C=C/C=N stretches will produce several bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A strong band for the aromatic amine C-N stretch is expected between 1250-1335 cm⁻¹.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: The ATR technique is a modern, rapid alternative to KBr pellets, requiring minimal sample preparation and eliminating issues with moisture.

  • Instrument Background: With the ATR crystal clean, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Data Collection: The IR spectrum is collected, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Cleaning: The sample is wiped from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), ensuring the apparatus is ready for the next sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for highly conjugated systems like quinolines.

Expected UV-Vis Spectrum: The extended π-system of the quinoline ring is a strong chromophore. The presence of the electron-donating amino group (-NH₂) at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.[3] One would anticipate strong absorptions corresponding to π→π* transitions. Compounds of this class often exhibit fluorescence, making them interesting candidates for bioimaging applications.[3]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Stock Solution Preparation: Prepare an accurate stock solution of this compound by dissolving a known mass in a known volume of the chosen solvent.

  • Serial Dilution: Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_max) is recorded.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of 158.2.[10] High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₁₀N₂ by providing a mass accurate to several decimal places.

  • Predicted Fragmentation: Common fragmentation pathways could include the loss of a methyl radical (M-15) or other characteristic cleavages of the quinoline ring.

  • Adducts: In techniques like Electrospray Ionization (ESI), adducts such as [M+H]⁺ (m/z 159.1) or [M+Na]⁺ (m/z 181.1) are commonly observed.[10]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Coupling liquid chromatography to mass spectrometry allows for the analysis of a compound's purity and mass in a single experiment.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • LC Method: Inject the sample onto an appropriate LC column (e.g., a C18 reverse-phase column). A solvent gradient (e.g., water/acetonitrile, both with 0.1% formic acid) is used to elute the compound from the column. Formic acid aids in the ionization process.

  • MS Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., ESI). A high voltage is applied, causing the compound to become charged (typically protonated to [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Part 3: Safety and Handling

Professional laboratory practice requires a thorough understanding of a chemical's hazards. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminoquinolines and standard laboratory chemical safety summaries provide essential guidance.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[14][15]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

Conclusion: A Foundation for Future Research

This compound is a molecule of significant interest due to its place within the pharmacologically vital quinoline family. This guide has established a comprehensive framework for its physical and spectroscopic characterization. By outlining the expected properties and providing detailed, validated protocols for their measurement, it equips researchers with the necessary tools to confidently undertake further investigation. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a self-validating system for structural confirmation, while the physical property data informs all aspects of its practical application. This foundational knowledge is the critical first step in unlocking the full potential of this compound in medicinal chemistry and beyond.

References

Role of 2-Methylquinolin-7-amine in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylquinolin-7-amine in Medicinal Chemistry Scaffolds

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. This guide focuses on a specific, yet highly versatile derivative: this compound. While direct, extensive research on this particular molecule is emerging, its structural features—a reactive amino group for derivatization and a methyl group influencing electronic properties—position it as a valuable building block for novel therapeutics. This document, intended for researchers and drug development professionals, synthesizes data from structurally related quinoline analogs to provide a comprehensive technical overview. We will explore plausible synthetic routes, delve into its potential applications in oncology and infectious diseases, analyze structure-activity relationships gleaned from similar scaffolds, and provide detailed experimental protocols to empower further research and development.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a recurring motif in numerous approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's ability to engage in various biological interactions, such as DNA intercalation and binding to enzyme active sites, particularly the ATP-binding pocket of kinases.[3][4]

This compound (CAS No. 64334-96-9) is a specific functionalized version of this core.[5] The strategic placement of its substituents dictates its potential:

  • Quinoline Core: Provides a rigid, planar structure capable of π-π stacking interactions.

  • 2-Methyl Group: Influences the molecule's electronics and steric profile, potentially enhancing binding affinity or metabolic stability.

  • 7-Amino Group: Serves as a crucial synthetic handle for introducing diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[6]

This combination makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

Synthesis and Functionalization of the this compound Core

An efficient and reliable synthesis is paramount for exploring the potential of a chemical scaffold. While multiple routes to quinolines exist, a common and adaptable strategy involves the construction of a substituted quinoline followed by the introduction or unmasking of the key amino functionality. The Skraup synthesis, a classic method, provides a robust route to methyl-substituted quinolines.[7]

Proposed Synthetic Pathway

A logical two-step approach to 7-Methyl-8-nitroquinoline has been demonstrated, which can be readily adapted for the synthesis of the 7-amino isomer.[7] The general workflow involves building the methylquinoline core and then introducing the key amino group via reduction.

Synthesis_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction m-Toluidine m-Toluidine Reaction_1 Cyclization m-Toluidine->Reaction_1 Glycerol Glycerol Glycerol->Reaction_1 Oxidizing_Agent Oxidizing Agent (e.g., m-nitrobenzene-sulfonate) Oxidizing_Agent->Reaction_1 H2SO4 H₂SO₄ H2SO4->Reaction_1 Product_1 7-Methylquinoline Product_1->Product_1_input Reaction_1->Product_1 Reaction_2 Electrophilic Aromatic Substitution Reagents_2 HNO₃ / H₂SO₄ Reagents_2->Reaction_2 Product_2 7-Methyl-8-nitroquinoline Product_2->Product_2_input Reaction_2->Product_2 Reaction_3 Catalytic Hydrogenation Reagents_3 Reducing Agent (e.g., Pd/C, H₂) Reagents_3->Reaction_3 Final_Product This compound (Target Scaffold) Reaction_3->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 7-Methylquinoline (Adapted from Skraup Synthesis)

This protocol is adapted from established methods for synthesizing methylquinolines.[7]

Materials:

  • m-Toluidine

  • Glycerol

  • m-Nitrobenzenesulfonate (or other suitable oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Ice

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (or other organic solvent for extraction)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully combine m-nitrobenzenesulfonate, glycerol, and m-toluidine.

  • Acid Addition: Prepare a cooled solution of concentrated sulfuric acid in water. Add this acid solution dropwise to the reaction mixture with vigorous stirring. Control the exothermic reaction by using an ice bath as needed.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approx. 150°C) for 1-2 hours. Caution: The reaction can be highly exothermic.

  • Work-up: Allow the mixture to cool. Carefully pour the reaction mixture over a large volume of crushed ice.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic. This will precipitate the crude product. Extract the aqueous mixture multiple times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 7-methylquinoline can be purified by vacuum distillation or column chromatography.

The subsequent nitration and reduction steps would follow standard organic chemistry procedures, similar to those used for the synthesis of 2-(4-fluorophenyl)quinolin-7-amine.[8]

The Role of this compound in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for developing targeted therapeutics. By leveraging the 7-amino group, a multitude of derivatives can be synthesized and evaluated for various biological activities.

Kinase Inhibition and Anticancer Applications

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[3] The quinoline and quinazoline scaffolds are well-established as ATP-competitive kinase inhibitors.[4][9]

Mechanism of Action: Many quinoline-based inhibitors function by occupying the ATP-binding pocket of the kinase. The planar quinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the enzyme. Substituents on the ring project into surrounding hydrophobic pockets, determining the inhibitor's potency and selectivity.

Derivatives of this compound are promising candidates for inhibiting key oncogenic kinases such as:

  • Epidermal Growth Factor Receptor (EGFR): Structurally related 2-arylquinolines have shown inhibitory activity against EGFR.[8]

  • PI3K/mTOR Pathway: The quinazoline scaffold, a close analog, is found in potent PI3K/mTOR inhibitors.

  • ERK1/2 (MAPK Pathway): 2-Amino-7-amide quinazoline derivatives have been developed as potent and orally bioavailable ERK1/2 inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (Hypothesized Target) Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and potential inhibition point.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for chloroquine, a historically vital antimalarial drug.[12] Resistance to chloroquine has driven research into new analogs, and studies have shown that modifications at the 7-position of the quinoline ring are critical for activity against resistant strains of Plasmodium falciparum.[13]

The 7-amino group of this compound is analogous to the 7-chloro substituent in chloroquine. This provides a prime opportunity to explore new derivatives that could overcome resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound is limited, valuable insights can be drawn from studies on related 7-substituted 4-aminoquinolines.[13][14]

Key SAR Observations for 7-Substituted Aminoquinolines:

PositionSubstituentImpact on Antimalarial ActivityReference
7 -Cl, -Br, -IGenerally potent activity against both CQ-susceptible and CQ-resistant strains.[13]
7 -F, -CF₃Reduced activity, especially against CQ-resistant strains.[13]
7 -OCH₃Generally inactive or significantly less active.[13]
4 Amino Side ChainEssential for activity; length and basicity of the side chain are critical for accumulation in the parasite's food vacuole.[14][15]

These findings suggest that the nature of the substituent at the 7-position profoundly influences drug efficacy, likely by affecting the molecule's electronic properties and its ability to interact with its target (believed to be heme polymerization).[15] For this compound, the 7-amino group provides a versatile point for modification. Derivatization to amides, sulfonamides, or substituted amines could modulate the electronic nature of this position in ways that may restore or enhance activity against resistant malaria.

Caption: Key SAR points on the quinoline scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a highly functional amino group make it an ideal starting point for the development of novel therapeutic agents. By drawing parallels with structurally related and well-documented quinoline derivatives, we can logically project its potential in key areas:

  • Oncology: As a core for developing new kinase inhibitors targeting pathways like EGFR and MAPK.

  • Infectious Diseases: As a template for novel antimalarials designed to overcome chloroquine resistance.

The path forward requires a systematic approach:

  • Library Synthesis: Synthesize a diverse library of compounds by modifying the 7-amino group with various side chains, amides, and sulfonamides.

  • Screening: Evaluate this library against a panel of cancer cell lines and key oncogenic kinases. Simultaneously, screen for antiplasmodial activity against both sensitive and resistant strains of P. falciparum.

  • SAR Elucidation: Use the screening data to build a direct and robust SAR profile for the this compound scaffold, guiding the next generation of optimized compounds.

This strategic approach will unlock the full potential of this versatile building block, paving the way for the discovery of new and effective medicines.

References

Preliminary Screening of 2-Methylquinolin-7-amine for Anticancer Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2][3][4] This guide provides a comprehensive framework for the preliminary in vitro screening of 2-Methylquinolin-7-amine, a quinoline derivative, to evaluate its potential as an anticancer agent. We present a tiered experimental approach, beginning with broad cytotoxicity screening and progressing to the initial elucidation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of oncology drug discovery.

Introduction: The Rationale for Screening this compound

The quest for novel, effective, and selective anticancer therapeutics is a cornerstone of modern biomedical research. Heterocyclic compounds, particularly those containing the quinoline ring system, have emerged as a promising class of molecules.[1] Marketed anticancer agents and numerous clinical candidates feature the quinoline moiety, highlighting its importance in oncology.[3][5] The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate the activity of protein kinases that are crucial for cancer cell proliferation and survival.[3][6]

This compound (CAS No. 64334-96-9) is a small molecule featuring the core quinoline structure with methyl and amine substitutions.[7] While extensive research has been conducted on the broader family of quinoline derivatives, dedicated studies on the anticancer properties of this specific compound are not widely published. The strategic placement of the methyl and amino groups on the quinoline ring may influence its biological activity profile.[7] Therefore, a systematic preliminary screening is warranted to determine if this compound possesses cytotoxic or cytostatic activity against cancer cells, justifying its further development as a potential therapeutic agent.

This guide outlines a logical, field-proven workflow for this initial assessment, focusing on robust, reproducible, and cost-effective in vitro assays.

Phase 1: Primary Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. We will employ two widely accepted colorimetric assays: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] The use of two distinct assays provides a more robust initial assessment, as their underlying principles differ. The SRB assay quantifies total cellular protein content, while the MTT assay measures mitochondrial metabolic activity.[10]

Selection of Cancer Cell Lines

A diverse panel of human cancer cell lines should be selected to identify any potential tissue-specific activity. A common starting point is the NCI-60 panel, or a representative subset. For this preliminary screen, we recommend a panel including, but not limited to:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • PC-3: Prostate adenocarcinoma

  • HeLa: Cervical adenocarcinoma

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for the primary screening is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture & Passage Cancer Cell Lines compound_prep 2. Prepare Stock Solution of this compound in DMSO serial_dilution 3. Create Serial Dilutions of Compound cell_seeding 4. Seed Cells in 96-Well Plates incubation_24h 5. Incubate for 24h (Cell Adherence) cell_seeding->incubation_24h treatment 6. Treat Cells with Compound Dilutions incubation_24h->treatment incubation_48h 7. Incubate for 48-72h treatment->incubation_48h srb_assay 8a. SRB Assay (Fixation, Staining, Solubilization) incubation_48h->srb_assay Path A mtt_assay 8b. MTT Assay (Add MTT Reagent, Solubilize Formazan) incubation_48h->mtt_assay Path B read_absorbance 9. Read Absorbance (Plate Reader) srb_assay->read_absorbance mtt_assay->read_absorbance calculate_viability 10. Calculate Percent Cell Viability read_absorbance->calculate_viability plot_curves 11. Plot Dose-Response Curves calculate_viability->plot_curves determine_ic50 12. Determine IC50 Values plot_curves->determine_ic50

Caption: High-level workflow for primary cytotoxicity screening.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[10]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10][11]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and medium. Allow the plates to air-dry completely.[12]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10][12]

  • Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place on a shaker for 5-10 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[10][13]

Detailed Protocol: MTT Assay

The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • As per SRB assay, excluding TCA, SRB, acetic acid, and Tris base.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the SRB protocol.

  • MTT Addition: After the 48-72 hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[14]

  • Absorbance Measurement: Cover the plate and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[14] Read the absorbance at 570-590 nm, with a reference wavelength of 620-630 nm.[14]

Data Analysis and Interpretation

For both assays, the percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. From these curves, the half-maximal inhibitory concentration (IC₅₀) value can be determined for each cell line. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%.

Parameter Description Interpretation
IC₅₀ (µM) Concentration of compound causing 50% inhibition of cell growth.A lower IC₅₀ value indicates higher potency.
Dose-Response Curve Graphical representation of the relationship between compound concentration and cell viability.The steepness of the curve can provide insights into the mechanism of action.
Selectivity Index (SI) Ratio of IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line.A high SI suggests selective toxicity towards cancer cells.

Phase 2: Mechanistic Elucidation - Apoptosis Induction

A reduction in cell viability can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[16] It is crucial to distinguish between these outcomes. Many effective anticancer drugs induce apoptosis, or programmed cell death.[16][17] Therefore, the next logical step is to investigate whether this compound induces apoptosis in the most sensitive cancer cell line identified in Phase 1.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Assay

G cluster_prep Cell Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed Cells in 6-Well Plates incubate_24h 2. Incubate for 24h seed_cells->incubate_24h treat_compound 3. Treat with IC50 and 2x IC50 Concentrations of Compound incubate_24h->treat_compound incubate_treatment 4. Incubate for 24-48h treat_compound->incubate_treatment harvest_cells 5. Harvest Cells (Trypsinization) incubate_treatment->harvest_cells wash_cells 6. Wash with PBS harvest_cells->wash_cells resuspend 7. Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains 8. Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_dark 9. Incubate in the Dark add_stains->incubate_dark acquire_data 10. Acquire Data on Flow Cytometer incubate_dark->acquire_data gate_populations 11. Gate Cell Populations (Live, Apoptotic, Necrotic) acquire_data->gate_populations quantify_apoptosis 12. Quantify Percentage of Apoptotic Cells gate_populations->quantify_apoptosis

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Most sensitive cancer cell line from Phase 1

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

Data Interpretation

The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells.

A significant increase in the percentage of cells in the Annexin V-positive quadrants (lower right and upper right) in the treated samples compared to the control would indicate that this compound induces apoptosis.

Population Annexin V Staining PI Staining Cell Status
Q1NegativePositiveNecrotic
Q2PositivePositiveLate Apoptotic / Necrotic
Q3NegativeNegativeLive
Q4PositiveNegativeEarly Apoptotic

Future Directions and Concluding Remarks

The preliminary screening outlined in this guide will provide critical " go/no-go " data for the further development of this compound as a potential anticancer agent. If significant cytotoxicity and apoptosis induction are observed, subsequent studies should focus on:

  • Broader Screening: Expanding the panel of cancer cell lines to better define the compound's spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular pathways affected by the compound. Based on the quinoline scaffold, potential targets include topoisomerases, protein kinases (e.g., Pim-1, VEGFR), and tubulin polymerization.[3][6]

  • Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific checkpoints.

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in preclinical animal models.

This structured, multi-phase approach ensures that resources are directed toward compounds with the highest potential for clinical translation. The methodologies described are robust, well-documented, and form the foundation of modern anticancer drug discovery.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Methylquinolin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet promising, series of quinoline derivatives: 2-methylquinolin-7-amine analogs. While direct, extensive SAR literature for this exact scaffold is nascent, this document synthesizes established principles from broader quinoline chemistry to provide a predictive framework for its rational drug design. We will explore plausible synthetic routes for analog generation, propose a comprehensive biological evaluation strategy, and dissect the anticipated impact of structural modifications on therapeutic activity, with a particular focus on oncology and infectious diseases. This guide is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals embarking on the exploration of this chemical space.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its versatility allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and biological properties.[3]

The this compound core is a strategic starting point for library synthesis. The methyl group at the C2 position can influence steric interactions and metabolic stability, while the amino group at the C7 position provides a crucial handle for chemical diversification, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic profiles. Drawing parallels from extensively studied 4-aminoquinolines, the electronic nature of substituents at the 7-position is known to significantly impact activity.[4][5] This guide will lay out a systematic approach to unlock the therapeutic potential of this scaffold.

Synthetic Strategies for Analog Generation

A robust and flexible synthetic plan is paramount for generating a diverse library of analogs for SAR studies. A logical approach involves the initial construction of a key intermediate, 2-methyl-7-nitroquinoline, followed by reduction to this compound, and subsequent diversification.

Core Scaffold Synthesis: The Skraup-Doebner-von Miller Approach

The Skraup-Doebner-von Miller reaction provides a reliable method for the synthesis of the quinoline core.[6][7] Starting from 3-aminotoluene, a reaction with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (which can be formed in situ from paraldehyde), under acidic conditions yields a mixture of 2,5-dimethylquinoline and 2,7-dimethylquinoline.

A more direct route to a 7-substituted quinoline involves starting with a substituted aniline. For our purposes, the Doebner-von Miller reaction of 4-nitroaniline with crotonaldehyde under acidic conditions can produce 2-methyl-6-nitroquinoline.[8] To obtain the desired 7-nitro isomer, a Skraup reaction starting with 3-nitrotoluene and glycerol can be employed, although this may yield a mixture of isomers requiring separation.[4][9] A plausible and efficient route is the Skraup synthesis starting from m-toluidine to produce a mixture of 5- and 7-methylquinoline, followed by a selective nitration at the 8-position of the 7-methylquinoline isomer.[4]

A generalized and reliable pathway to the key intermediate, 2-methyl-7-nitroquinoline , is outlined below. This intermediate is the gateway to the target amine.

Synthetic_Scheme_1 cluster_0 Core Synthesis cluster_1 Intermediate & Diversification m-Toluidine m-Toluidine Glycerol_H2SO4 Glycerol, H₂SO₄ Nitrobenzene (oxidant) Methylquinoline_Mix 5- & 7-Methylquinoline (Mixture) Glycerol_H2SO4->Methylquinoline_Mix Nitration Fuming HNO₃ conc. H₂SO₄ Nitro_Isomer 2-Methyl-7-nitroquinoline Nitration->Nitro_Isomer Reduction SnCl₂/HCl or H₂, Pd/C Amine_Intermediate This compound (Key Intermediate) Reduction->Amine_Intermediate Diversification Acylation (RCOCl) Alkylation (R'X) Urea Formation (R'NCO) Analogs Diverse Analogs Diversification->Analogs

Caption: Proposed synthetic workflow for this compound analogs.
Diversification of the 7-Amino Group

With the key intermediate, this compound, in hand, a multitude of analogs can be generated through standard functional group transformations.[3]

  • N-Alkylation: Reaction with various alkyl halides (R-X) under basic conditions will yield secondary and tertiary amines.

  • N-Acylation: Treatment with acyl chlorides (RCOCl) or carboxylic acids with coupling agents will produce a range of amide derivatives.[10]

  • Urea/Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides access to urea and thiourea analogs.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides (RSO₂Cl) will yield sulfonamides.

Hypothetical Structure-Activity Relationship (SAR) Exploration

Based on established principles from broader quinoline SAR, we can hypothesize the impact of structural modifications at key positions of the this compound scaffold.

SAR_Hypothesis Core This compound Core C2-Methyl C7-Amino Quinoline Ring C2_Mod C2 Position - Vary size (Et, iPr, tBu) - Introduce Aryl groups - Change to EWG/EDG Core:f1->C2_Mod Impacts steric fit, metabolic stability C7_Mod C7 Position (Key Diversity Point) - N-Alkylation (Basicity, Lipophilicity) - N-Acylation (H-bond acceptors) - Ureas/Sulfonamides (H-bond donors/acceptors) Core:f2->C7_Mod Modulates target binding, solubility, pKa Ring_Mod Ring Positions (C4, C5, C6, C8) - Halogens (Cl, F) at C4/C6 - Methoxy groups - Small alkyl groups Core:f3->Ring_Mod Fine-tunes electronics, lipophilicity, ADME

Caption: Key modification points for SAR studies of the scaffold.
Modifications at the C2-Position (Methyl Group)

The methyl group at the C2 position is a logical point for initial exploration.

  • Steric Bulk: Increasing the size of the alkyl group (e.g., ethyl, isopropyl) may probe the steric tolerance of the target's binding pocket.

  • Aryl Substitution: Replacing the methyl group with substituted phenyl rings can introduce new π-π stacking or hydrophobic interactions.

  • Electronic Effects: While less common, replacing the methyl with electron-withdrawing or -donating groups could modulate the overall electron density of the quinoline ring system.[10]

Modifications at the C7-Position (Amino Group)

This is the most critical position for generating diversity and establishing a robust SAR.

  • Basicity and pKa: The basicity of the 7-amino group will influence the compound's ionization state at physiological pH, which is crucial for target engagement and cell permeability. N-alkylation will increase basicity, while N-acylation will decrease it.

  • Hydrogen Bonding: The primary amine is a hydrogen bond donor. Conversion to secondary amines retains one donor, while acylation introduces a hydrogen bond acceptor (the carbonyl oxygen). This is critical for interaction with protein targets like kinase hinges.

  • Lipophilicity and Size: The nature of the substituent (R-group) will directly impact the compound's lipophilicity (logP), affecting its solubility, permeability, and potential for off-target effects.

Modifications on the Quinoline Ring

Substitution on other positions of the quinoline ring can further refine activity.

  • C4-Position: Drawing from the extensive research on 4-aminoquinolines, substitution at the C4 position with small alkyl or aryl groups can be explored.[11]

  • C6 and C8-Positions: Introduction of halogens (e.g., Cl, F) or methoxy groups at these positions can alter the electronic properties and metabolic stability of the scaffold.

Biological Evaluation Strategy

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Primary Screening: Antiproliferative and Kinase Assays

Given the prevalence of quinoline-based compounds as kinase inhibitors and anticancer agents, primary screening should focus on these activities.[1][8][12]

  • Antiproliferative Assay (e.g., MTT Assay): A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used to determine the half-maximal growth inhibitory concentration (GI₅₀) of the synthesized analogs.[13]

  • Kinase Inhibition Assays: Based on the antiproliferative results, active compounds should be screened against a panel of relevant kinases (e.g., EGFR, VEGFR-2, PI3K) to identify potential molecular targets.[14]

Experimental Protocol: MTT Antiproliferative Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the percentage of viability against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Secondary Screening

Promising candidates from the primary screen should be subjected to further evaluation:

  • Kinase Selectivity Profiling: Test active compounds against a broader panel of kinases to assess their selectivity.

  • Mechanism of Action Studies: Investigate the downstream effects of target inhibition (e.g., Western blotting for phosphorylation status of target proteins).

  • In Vitro ADME: Assess metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

Data Presentation and Interpretation

Systematic tabulation of biological data is crucial for elucidating the SAR.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR (at C7-NHR)GI₅₀ (MCF-7, µM)EGFR IC₅₀ (µM)
1 H>50>50
2a -CH₃25.115.8
2b -CH₂CH₃15.38.2
3a -C(O)CH₃5.21.1
3b -C(O)Ph2.80.45
3c -C(O)-(4-Cl-Ph)1.10.12
4a -C(O)NH-Ph0.90.08

This is illustrative data and does not represent actual experimental results.

From this hypothetical data, we could infer:

  • The unsubstituted 7-amino group (Cmpd 1) is inactive.

  • Simple N-alkylation (2a, 2b) confers moderate activity.

  • N-Acylation (3a-3c) significantly improves potency, suggesting the importance of a hydrogen bond acceptor.

  • Electron-withdrawing groups on the acyl-phenyl ring (3c) enhance activity.

  • A urea linkage (4a) provides the most potent activity, likely due to additional hydrogen bonding interactions.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Phosphorylates Analog This compound Analog Analog->Receptor Inhibits Kinase Activity Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Perspectives

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a systematic and logical approach to its exploration, from synthesis to biological evaluation and SAR interpretation. By leveraging established principles of quinoline chemistry, researchers can efficiently navigate this chemical space. Future work should focus on generating a diverse library of analogs, particularly through varied substitutions at the 7-amino position, and screening them against relevant biological targets. The integration of computational modeling and structural biology will further accelerate the optimization of lead compounds, paving the way for the development of next-generation quinoline-based therapeutics.

References

An In-depth Technical Guide to the Discovery and Characterization of Novel 2-Methylquinolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic discovery, synthesis, and characterization of novel 2-Methylquinolin-7-amine derivatives. This class of compounds, built upon the privileged quinoline scaffold, holds significant promise in medicinal chemistry due to the diverse pharmacological activities exhibited by its analogues.[1][2][3][4] This document will navigate the intricate process from conceptual design to preliminary biological evaluation, emphasizing the rationale behind experimental choices and adherence to rigorous scientific validation.

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in drug discovery.[5] Its derivatives have given rise to a multitude of approved drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[6][7] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The this compound core, in particular, offers strategic points for chemical diversification, making it an attractive starting point for the development of new chemical entities with therapeutic potential.

Strategic Synthesis of Novel this compound Derivatives

The synthesis of the this compound core can be achieved through established methods such as the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of novel derivatives, a common and effective strategy is the modification of a pre-formed this compound scaffold.

General Synthetic Workflow

The overall workflow for the synthesis and initial evaluation of new this compound derivatives is a multi-step process that begins with the synthesis of the core structure, followed by diversification, and culminating in purification and characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Core_Synthesis Core Synthesis of this compound Diversification Diversification via Functional Group Manipulation Core_Synthesis->Diversification Key Intermediate Purification Purification by Chromatography Diversification->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR Pure Compound MS Mass Spectrometry NMR->MS Pure Compound IR Infrared Spectroscopy MS->IR Pure Compound Screening In vitro Bioactivity Screening IR->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: A generalized workflow for the discovery and initial characterization of novel this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a representative two-step synthesis of a novel N-substituted this compound derivative.

Step 1: Synthesis of 2-Methyl-7-nitroquinoline

This step utilizes a modified Doebner-von Miller reaction.

  • Materials: 3-Nitroaniline, Crotonaldehyde, Hydrochloric acid, Arsenic acid (or another suitable oxidizing agent), Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture in an ice bath and slowly add crotonaldehyde with vigorous stirring.

    • Add the oxidizing agent (e.g., arsenic acid) portion-wise, ensuring the temperature does not exceed 40°C.

    • After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

    • Cool the mixture and neutralize with a concentrated sodium hydroxide solution until a precipitate forms.

    • Filter the crude product, wash with cold water, and recrystallize from ethanol to yield 2-methyl-7-nitroquinoline.

Step 2: Reduction of the Nitro Group to Form this compound

  • Materials: 2-Methyl-7-nitroquinoline, Tin(II) chloride dihydrate, Concentrated hydrochloric acid, Sodium hydroxide.

  • Procedure:

    • Suspend 2-methyl-7-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.

    • Heat the reaction mixture at reflux for 2-3 hours.

    • Cool the mixture and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

Step 3: N-Alkylation to a Novel Derivative (e.g., N-benzyl-2-methylquinolin-7-amine)

  • Materials: this compound, Benzyl bromide, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of this compound in acetonitrile, add potassium carbonate.

    • Add benzyl bromide dropwise and heat the mixture at reflux for 8-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the inorganic salts and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to yield the final N-benzyl-2-methylquinolin-7-amine.

Comprehensive Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Representative Characterization Data

The following table presents hypothetical, yet realistic, characterization data for a newly synthesized this compound derivative.

Analysis Hypothetical Data for N-(4-fluorobenzyl)-2-methylquinolin-7-amine
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.95 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 8.8 Hz, 1H), 7.35-7.25 (m, 3H), 7.10 (t, J = 8.6 Hz, 2H), 6.90 (dd, J = 8.8, 2.4 Hz, 1H), 6.80 (d, J = 2.4 Hz, 1H), 4.40 (s, 2H), 2.65 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 162.5 (d, J = 245 Hz), 158.0, 148.5, 145.0, 135.0 (d, J = 3 Hz), 130.0 (d, J = 8 Hz), 128.5, 125.0, 122.0, 115.5 (d, J = 21 Hz), 110.0, 105.0, 48.0, 25.0.
Mass Spec (ESI+) m/z Calculated for C₁₇H₁₅FN₂ [M+H]⁺: 267.1292, Found: 267.1295.
IR (KBr, cm⁻¹) ν 3410 (N-H), 3050 (Ar C-H), 2920 (Alkyl C-H), 1620 (C=N), 1510 (Ar C=C), 1220 (C-F).

Biological Evaluation: Screening for Anticancer Activity

Given the established anticancer potential of quinoline derivatives, a primary focus of biological evaluation is often cytotoxicity against cancer cell lines.[1][4][6]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Experimental Protocol:

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Anticancer Activity Data

The following table summarizes hypothetical IC₅₀ values for a series of new this compound derivatives against two cancer cell lines.

Compound ID R-Group on Amine IC₅₀ (µM) - MCF-7 IC₅₀ (µM) - A549
Derivative 1 Benzyl12.518.2
Derivative 2 4-Fluorobenzyl8.710.5
Derivative 3 4-Chlorobenzyl7.99.8
Derivative 4 4-Methoxybenzyl15.322.1
Doxorubicin (Positive Control)0.81.2

Structure-Activity Relationship (SAR) and Future Directions

The data from the initial screening allows for the elucidation of preliminary structure-activity relationships (SAR). For instance, in the hypothetical data above, the presence of an electron-withdrawing group (F, Cl) on the benzyl ring appears to enhance cytotoxic activity, while an electron-donating group (OCH₃) diminishes it. This insight is crucial for the rational design of the next generation of more potent derivatives.

G cluster_sar Structure-Activity Relationship (SAR) Cycle Design Rational Design of New Derivatives Synthesis Chemical Synthesis Design->Synthesis Iterative Optimization Screening Biological Screening Synthesis->Screening Iterative Optimization Analysis SAR Analysis Screening->Analysis Iterative Optimization Analysis->Design Iterative Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) analysis for lead optimization.

Future work should focus on expanding the library of derivatives based on these initial SAR findings, exploring different linkers and substituents at various positions of the quinoline ring. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, would be necessary to understand the mode of action of the most promising compounds.[1]

Conclusion

The discovery and characterization of new this compound derivatives represent a promising avenue in the quest for novel therapeutic agents. This guide has provided a structured and scientifically grounded approach, from synthesis and characterization to initial biological evaluation. By adhering to these principles of meticulous experimental design and data-driven iteration, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Protocol for the Catalytic Reduction of 2-Methyl-7-Nitroquinoline to 7-Amino-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and safety-oriented protocol for the synthesis of 7-amino-2-methylquinoline via the catalytic hydrogenation of 2-methyl-7-nitroquinoline. 7-Amino-2-methylquinoline is a valuable building block in medicinal chemistry, serving as a key precursor for various pharmacologically active compounds. Catalytic hydrogenation is the preferred industrial and laboratory method for the reduction of aromatic nitro compounds due to its high efficiency, clean conversion, and atom economy.[1][2] This guide emphasizes the causality behind procedural choices and outlines critical safety measures required for handling pyrophoric catalysts and flammable gases, ensuring a self-validating and reproducible experimental design.

Introduction and Scientific Principle

The transformation of a nitro functional group to a primary amine is a fundamental reaction in organic synthesis. For aromatic compounds like 2-methyl-7-nitroquinoline, this reduction unlocks a critical amine functional group, which is a versatile handle for constructing more complex molecular architectures. The resulting product, 7-amino-2-methylquinoline, is a privileged scaffold found in compounds with a wide spectrum of biological activities.

The protocol described herein utilizes heterogeneous catalytic hydrogenation. This process involves the reaction of the substrate with molecular hydrogen (H₂) on the surface of a solid catalyst.

Mechanism Overview: The reaction proceeds on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C). The catalyst serves two primary functions:

  • Adsorption and Activation of Hydrogen: The catalyst's surface adsorbs and dissociates molecular hydrogen into highly reactive atomic hydrogen species.

  • Adsorption of the Nitro Group: The nitro group of the substrate is adsorbed onto the catalyst surface, bringing it into close proximity with the activated hydrogen atoms.

The reduction occurs in a stepwise manner, likely through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine product under the reaction conditions. The overall transformation is highly efficient and typically proceeds to completion with minimal side-product formation when executed correctly.

References

The Strategic Application of 2-Methylquinolin-7-amine in the Synthesis of Novel Antiviral Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile scaffold for molecular interactions with various biological targets.[3] Within the vast chemical space of quinoline derivatives, those bearing an amino group at the 7-position have garnered significant attention for their potential as antiviral agents.[4] This application note focuses on the strategic use of a specific building block, 2-Methylquinolin-7-amine, in the synthesis of novel compounds with antiviral properties. We will delve into the rationale behind its selection, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships (SAR) that govern the antiviral efficacy of the resulting molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their antiviral research programs.

The quinoline scaffold is a prominent feature in several marketed drugs, highlighting its clinical significance.[2] In the context of antiviral therapy, quinoline derivatives have demonstrated activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][3][4] The mechanism of action for many quinoline-based antivirals is multifaceted and can involve interference with viral entry, replication, or assembly.[1] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly adaptable platform for drug design.

The Rationale for Employing this compound as a Key Synthetic Intermediate

This compound offers a unique combination of structural features that make it an attractive starting material for the synthesis of antiviral drug candidates:

  • The 7-Amino Group: This primary aromatic amine serves as a crucial synthetic handle for a variety of chemical transformations. It readily participates in reactions such as acylation, alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse side chains and functional groups. This versatility is paramount for exploring a wide chemical space and optimizing biological activity.

  • The 2-Methyl Group: The presence of a methyl group at the 2-position can influence the molecule's overall lipophilicity and steric profile. This can impact its ability to cross cellular membranes and interact with specific binding pockets on viral proteins. Furthermore, the 2-methyl group can modulate the basicity of the quinoline nitrogen, which may be important for interactions with acidic residues in target enzymes.

  • The Quinoline Core: As previously mentioned, the inherent properties of the quinoline ring system provide a solid foundation for antiviral activity. Its aromatic nature allows for potential π-π stacking interactions with viral proteins or nucleic acids.

The strategic combination of these features in a single molecule provides a powerful platform for the rational design and synthesis of novel antiviral agents.

Synthetic Pathways Leveraging this compound for Antiviral Agent Development

The 7-amino group of this compound is the primary site for chemical modification. Below are detailed protocols for key synthetic transformations that can be employed to generate libraries of diverse derivatives for antiviral screening.

Diagram of Synthetic Workflow

Synthetic_Workflow Start This compound Acylation Acylation (Amide Formation) Start->Acylation RCOCl or (RCO)2O Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO2Cl Reductive_Amination Reductive Amination (Secondary/Tertiary Amine Formation) Start->Reductive_Amination R'CHO, NaBH(OAc)3 Buchwald_Hartwig Buchwald-Hartwig Cross-Coupling Start->Buchwald_Hartwig Ar-X, Pd catalyst, ligand Antiviral_Screening Antiviral_Screening Acylation->Antiviral_Screening Amide Derivatives Sulfonylation->Antiviral_Screening Sulfonamide Derivatives Reductive_Amination->Antiviral_Screening Amine Derivatives Buchwald_Hartwig->Antiviral_Screening Aryl Amine Derivatives

Caption: General synthetic strategies for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-methylquinolin-7-yl)acetamide (Amide Derivative)

This protocol describes a standard acylation reaction to introduce an acetyl group onto the 7-amino position of this compound.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-(2-methylquinolin-7-yl)acetamide.

Causality behind Experimental Choices:

  • The use of a base (pyridine or triethylamine) is crucial to neutralize the HCl or acetic acid byproduct of the reaction, which would otherwise protonate the starting amine and inhibit the reaction.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize side product formation.

  • The aqueous workup with sodium bicarbonate removes any unreacted acid chloride/anhydride and the acid byproduct.

Protocol 2: Synthesis of N-benzyl-2-methylquinolin-7-amine (Secondary Amine Derivative via Reductive Amination)

This protocol details the formation of a secondary amine through the reaction of this compound with an aldehyde followed by reduction.

Materials:

  • This compound

  • Benzaldehyde (or other desired aldehyde/ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure N-benzyl-2-methylquinolin-7-amine.

Causality behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material compared to other borohydrides, minimizing the formation of the corresponding alcohol as a side product.

  • The catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the amine.

Application in Antiviral Research: A Case Study on 7-Aminoquinoline Derivatives against Herpes Simplex Virus (HSV)

While specific studies detailing the antiviral applications of derivatives synthesized directly from this compound are not abundant in publicly available literature, a seminal study by Nasr et al. (1988) on a series of 7-aminoquinoline derivatives provides a strong rationale and a template for such investigations.[4] This study demonstrated that various 7-aminoquinoline derivatives exhibit inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1).[4]

Key Findings from the Study on 7-Aminoquinolines:

The research team synthesized a series of 7-aminoquinoline derivatives and evaluated their anti-HSV-1 activity. Their findings can be summarized as follows:

Compound ClassGeneral StructureAntiviral Activity (IC₅₀)Cytotoxicity
7-Aminoquinolines7-NHR-quinolineVaried, with some in the low µg/mL rangeOften observed at concentrations close to the antiviral IC₅₀
Substituted 7-Aminoquinolines7-NHR-X-quinolineImproved selectivity index in some casesDependent on the nature of R and X substituents

Table 1: Summary of Antiviral Activity of 7-Aminoquinoline Derivatives against HSV-1 (Adapted from Nasr et al., 1988[4])

The study concluded that the 7-aminoquinoline scaffold is a promising starting point for the development of anti-HSV agents.[4] The structure-activity relationship (SAR) indicated that the nature of the substituent at the 7-amino position significantly influences both the antiviral potency and the cytotoxicity of the compounds.[4]

Proposed Research Protocol for Evaluating this compound Derivatives

Building upon the findings for general 7-aminoquinolines, a logical next step is to synthesize and evaluate a library of this compound derivatives against a panel of viruses.

Experimental Workflow for Antiviral Screening:

Antiviral_Screening_Workflow Synthesis Synthesis of this compound Derivative Library Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Synthesis->Cytotoxicity Antiviral_Assay Primary Antiviral Screening (e.g., Plaque Reduction Assay, CPE Inhibition Assay) Synthesis->Antiviral_Assay Hit_Confirmation Hit Confirmation and Dose-Response Analysis Cytotoxicity->Hit_Confirmation Antiviral_Assay->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition, Enzyme Inhibition Assays) Hit_Confirmation->Mechanism_of_Action Lead_Optimization Lead Optimization and Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Synthesis

Caption: A typical workflow for the screening and development of antiviral agents.

Detailed Protocol for Plaque Reduction Assay (Example for HSV-1):

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.

  • Virus Infection: Aspirate the growth medium from the confluent cell monolayers and infect with a known titer of HSV-1 (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37 °C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37 °C in a humidified CO₂ incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a methanol/acetone solution and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion and Future Directions

This compound stands as a valuable and versatile building block for the synthesis of novel antiviral agents. The presence of a reactive 7-amino group allows for the facile introduction of a wide array of substituents, enabling the exploration of extensive chemical space to identify potent and selective antiviral compounds. While direct evidence for the antiviral applications of its derivatives is emerging, the proven success of the broader class of 7-aminoquinolines provides a strong impetus for further investigation. The protocols and workflows outlined in this application note provide a solid foundation for researchers to initiate and advance their drug discovery programs utilizing this promising scaffold. Future efforts should focus on the systematic synthesis and screening of diverse libraries of this compound derivatives against a broad panel of clinically relevant viruses to unlock their full therapeutic potential.

References

Application Notes and Protocols for the N-Functionalization of 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Functionalized 2-Methylquinolin-7-amine

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Among the vast family of quinoline derivatives, this compound stands out as a particularly valuable building block. The presence of a reactive primary amine at the 7-position offers a versatile handle for the introduction of various functional groups, allowing for the systematic modulation of a molecule's physicochemical properties and biological activity. This process, known as N-functionalization, is a critical strategy in the design and synthesis of novel drug candidates and molecular probes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-functionalization of this compound. We will delve into three key transformations: N-acylation, N-alkylation, and N-arylation, with a special focus on the robust and widely applicable Buchwald-Hartwig amination. The protocols detailed herein are synthesized from established methodologies for structurally related aminoquinolines, providing a solid foundation for successful and reproducible experimentation.

I. N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis, often employed to introduce a carbonyl moiety that can participate in hydrogen bonding and other crucial molecular interactions.

Scientific Rationale

The lone pair of electrons on the nitrogen atom of the 7-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.

Materials:

Reagent/SolventFormulaMWAmountMoles (mmol)
This compoundC₁₀H₁₀N₂158.201.0 g6.32
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9330 mL-
Triethylamine (TEA)C₆H₁₅N101.191.32 mL9.48
Acetyl chlorideC₂H₃ClO78.500.54 mL7.58
Saturated aq. NaHCO₃--20 mL-
Brine--20 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 6.32 mmol) and anhydrous dichloromethane (30 mL).

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (1.32 mL, 9.48 mmol) dropwise to the stirred suspension.

  • Acylation: Slowly add acetyl chloride (0.54 mL, 7.58 mmol) dropwise to the reaction mixture at 0 °C. A precipitate may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a gradient elution of methanol in dichloromethane to afford the desired N-(2-methylquinolin-7-yl)acetamide.

II. N-Alkylation: Introducing Aliphatic Moieties

N-alkylation introduces aliphatic chains to the amino group, which can significantly impact the lipophilicity and conformational flexibility of the molecule. Two common methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.

A. Direct Alkylation with Alkyl Halides

This method involves the nucleophilic substitution of an alkyl halide by the amine. A significant challenge is the potential for over-alkylation to form tertiary amines or even quaternary ammonium salts.

The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide. The use of a base is crucial to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine for further reaction or to yield the final product. Using a strong, non-nucleophilic base like sodium hydride can favor mono-alkylation by rapidly deprotonating the amine.

This protocol details the mono-N-benzylation using sodium hydride as the base.

Materials:

Reagent/SolventFormulaMWAmountMoles (mmol)
This compoundC₁₀H₁₀N₂158.201.0 g6.32
Sodium Hydride (60% in mineral oil)NaH24.000.30 g7.58
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Benzyl bromideC₇H₇Br171.040.83 mL6.95
Saturated aq. NH₄Cl--30 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.1150 mL-
Brine--30 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Safety First: Sodium hydride is a highly reactive and flammable solid. Handle it in a fume hood under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried.[1][2][3][4]

  • Reaction Setup: To a dry 100 mL three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (0.30 g, 7.58 mmol) in anhydrous DMF (10 mL).

  • Amine Addition: Dissolve this compound (1.0 g, 6.32 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension at 0 °C.

  • Anion Formation: Stir the mixture at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (0.83 mL, 6.95 mmol) dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL) at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-methylquinolin-7-amine.

B. Reductive Amination

Reductive amination is a powerful and often preferred method for N-alkylation as it typically avoids over-alkylation. The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its in-situ reduction.

The amine first condenses with an aldehyde or ketone to form an imine. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce the imine C=N bond to the corresponding amine. The choice of reducing agent is crucial; it must be capable of reducing the imine but not the starting carbonyl compound.

This protocol is adapted from a similar procedure for 4-amino-7-chloroquinolines.[5]

Materials:

Reagent/SolventFormulaMWAmountMoles (mmol)
This compoundC₁₀H₁₀N₂158.201.0 g6.32
BenzaldehydeC₇H₆O106.120.81 mL7.90
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-
Methanol (MeOH), anhydrousCH₃OH32.0420 mL-
Acetic Acid (AcOH)C₂H₄O₂60.050.45 mL7.90
Sodium Borohydride (NaBH₄)NaBH₄37.831.20 g31.6
Saturated aq. NaHCO₃--30 mL-
Brine--30 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.32 mmol) and benzaldehyde (0.81 mL, 7.90 mmol) in a mixture of anhydrous DCM (10 mL) and anhydrous MeOH (20 mL).

  • Acid Catalyst: Add acetic acid (0.45 mL, 7.90 mmol) and stir the mixture under an argon atmosphere at room temperature.

  • Imine Formation: Stir for 2.5 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (1.20 g, 31.6 mmol) in small portions over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product via column chromatography to obtain N-benzyl-2-methylquinolin-7-amine.

III. N-Arylation: The Buchwald-Hartwig Amination

The formation of a C(sp²)-N bond to create N-aryl amines is a pivotal transformation in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for this purpose due to its broad substrate scope and functional group tolerance.[6][7]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (R-NH₂) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and must be optimized for the specific substrates.

References

Large-scale synthesis and purification of 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis and Purification of 2-Methylquinolin-7-amine

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of this compound (CAS No: 64334-96-9), a key heterocyclic building block in pharmaceutical and materials science research.[1][2] The protocol details a robust two-step synthetic route commencing with the Doebner-von Miller reaction to synthesize the 2-methyl-7-nitroquinoline intermediate, followed by its catalytic hydrogenation to yield the target amine. Furthermore, this guide outlines detailed protocols for multi-step purification involving acid-base extraction, recrystallization, and optional column chromatography to achieve high purity suitable for drug development and other advanced applications. The methodologies are presented with an emphasis on scalability, safety, and scientific rationale to support researchers in chemistry and drug development.

Introduction and Strategic Overview

This compound is a substituted quinoline derivative of significant interest due to the prevalence of the quinoline scaffold in a vast array of biologically active compounds, including antimalarial, anti-inflammatory, and antitumor agents.[3] Its structure, featuring a reactive primary amine at the 7-position and a methyl group at the 2-position, makes it a versatile precursor for the synthesis of more complex molecules.

The synthesis of quinolines can be achieved through several classic named reactions, such as the Skraup, Friedländer, and Combes syntheses.[4][5][6] For the specific large-scale preparation of this compound, a modified Skraup-type synthesis, the Doebner-von Miller reaction, provides a reliable and scalable pathway.[3][7] This approach involves the reaction of a substituted aniline with an α,β-unsaturated carbonyl compound.

Our selected strategy employs a two-stage process for optimal control and yield:

  • Synthesis of 2-Methyl-7-nitroquinoline: 3-Nitroaniline is reacted with crotonaldehyde under acidic conditions. Using a nitro-substituted aniline protects the amine functionality and directs the cyclization, preventing side reactions that would occur with an unprotected diamine.

  • Reduction to this compound: The intermediate nitroquinoline is then reduced to the target primary amine via catalytic hydrogenation, a clean and efficient method for large-scale nitro group reductions.

This is followed by a rigorous purification workflow designed to remove inorganic salts, unreacted starting materials, and reaction byproducts.

Synthesis Protocol

Part I: Synthesis of 2-Methyl-7-nitroquinoline (Intermediate)

This stage utilizes the Doebner-von Miller reaction, an acid-catalyzed cyclization, to construct the quinoline core.[3][7]

Reaction Principle: The reaction begins with the Michael addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde). The resulting intermediate undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to form the aromatic quinoline ring. In many Skraup-type syntheses, an external oxidizing agent is used; however, under certain conditions, a portion of the reactants can serve this role.[8]

Experimental Protocol:

  • Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a controlled-rate addition funnel. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: To the reactor, add concentrated hydrochloric acid (3.0 eq) and water. Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add 3-nitroaniline (1.0 eq) to the cooled acid solution, maintaining the temperature below 10 °C. Stir until a homogeneous slurry is formed.

  • Crotonaldehyde Addition: Add crotonaldehyde (1.2 eq) dropwise via the addition funnel over 1-2 hours. This addition is exothermic; maintain the internal temperature between 10-20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully neutralize the mixture by adding it to a stirred solution of 30% aqueous sodium hydroxide, keeping the temperature below 25 °C with an ice bath. Adjust the pH to >9.

    • The crude 2-methyl-7-nitroquinoline will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold methanol to remove colored impurities.

    • Dry the solid product under vacuum at 50 °C to a constant weight. A typical yield is 47-81%.[9]

Part II: Reduction to this compound (Final Product)

Catalytic hydrogenation is the method of choice for this nitro-to-amine reduction due to its high efficiency, clean conversion, and ease of product isolation on a large scale.

Reaction Principle: In the presence of a palladium catalyst, molecular hydrogen is activated and adds across the nitro group, which is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, releasing water as the only byproduct.

Experimental Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (e.g., a Parr autoclave) with the crude 2-methyl-7-nitroquinoline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Palladium on Carbon (5% Pd/C, ~1-2% w/w relative to the nitro compound). Caution: Pd/C can be pyrophoric and should be handled with care, preferably as a water-wet paste.

  • Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-60 psi).

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50 °C if necessary. The reaction is exothermic. Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it with water immediately after filtration.

    • Wash the filter cake with additional solvent (ethanol or ethyl acetate).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Large-Scale Purification Protocols

Achieving high purity (>99%) requires a multi-step approach. The selection and sequence of methods depend on the impurity profile of the crude product.

Method 1: Acid-Base Extraction

This technique is highly effective for removing neutral or acidic impurities from the basic amine product.[10]

Protocol:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 15-20 mL per gram of crude).

  • Transfer the solution to a large separatory funnel and add 1 M aqueous HCl (2-3 volumes of the organic layer).

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will move to the aqueous layer.

  • Drain the lower aqueous layer. Extract the remaining organic layer again with fresh 1 M HCl to ensure complete recovery.

  • Combine all aqueous extracts and wash them with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • In a separate vessel cooled in an ice bath, slowly basify the combined aqueous layers by adding 4 M aqueous NaOH until the pH is >10.

  • The purified this compound will precipitate as a free base.

  • Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Method 2: Recrystallization

Recrystallization is used to remove closely related impurities and to obtain a highly crystalline final product.[11] The key is selecting a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[11]

Protocol:

  • Solvent Screening: Test solvents such as ethanol, isopropanol, toluene, or a mixture like ethanol/water. For this compound, an ethanol/water or toluene/hexane system is a good starting point.

  • Dissolution: Place the product from the acid-base extraction into an appropriately sized flask. Add the primary solvent (e.g., ethanol) in portions while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until slight turbidity persists. Add a drop or two of the primary solvent to redissolve.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Method 3: Column Chromatography (Optional, for Ultra-High Purity)

For demanding applications requiring the highest purity, flash column chromatography may be employed. Amines can interact strongly with acidic silica gel, leading to poor separation (streaking). This is overcome by using a modified mobile phase or a different stationary phase.[12][13]

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or DCM in methanol is effective. To prevent peak tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.[12][13]

  • Procedure:

    • Dry-load the crude material by adsorbing it onto a small amount of silica gel.

    • Pack the column with the stationary phase in the initial, low-polarity eluent.

    • Add the dry-loaded sample to the top of the column.

    • Begin elution, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation and Visualization

Quantitative Data Summary

Table 1: Representative Reagent Quantities and Reaction Parameters

StepReagentMolar Eq.Typical Scale (per 100g 3-nitroaniline)Conditions
Synthesis 3-Nitroaniline1.0100 g-
Crotonaldehyde1.2~61 g (72 mL)Temp: 10-20°C (addition), 100-105°C (reflux)
Conc. HCl3.0~180 mLTime: 4-6 hours
Reduction 2-Methyl-7-nitroquinoline1.0~136 g (from previous step)-
5% Pd/C0.01-0.02 (w/w)1.4 - 2.8 gTemp: 25-50°C
Hydrogen (H₂)Excess50-60 psiSolvent: Ethanol (~1.5 L)
Time: 4-8 hours

Table 2: Comparison of Purification Methods

Purification MethodPurity Achieved (%)Typical Yield (%)Solvent ConsumptionThroughput
Acid-Base Extraction 90–97~90ModerateHigh
Recrystallization >9980–90Moderate to HighMedium
Column Chromatography >99.575–85Very HighLow

Process Diagrams (Graphviz)

SynthesisWorkflow A 3-Nitroaniline + Crotonaldehyde B Doebner-von Miller Reaction (HCl, Reflux) A->B C Intermediate: 2-Methyl-7-nitroquinoline B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E Crude Product: This compound D->E

Caption: Overall synthetic workflow for this compound.

PurificationWorkflow cluster_main Main Purification Route cluster_optional Optional High Purity Route Crud Crude Product ABE Acid-Base Extraction Crud->ABE Recryst Recrystallization ABE->Recryst Pure Pure Product (>99%) Recryst->Pure Col Column Chromatography Recryst->Col for higher purity UltraPure Ultra-Pure Product (>99.5%) Col->UltraPure

References

Application Notes and Protocols for the Purity Assessment of 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for assessing the purity of 2-Methylquinolin-7-amine, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for the safety and efficacy of final drug products, this guide details robust methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. Each section offers not just a protocol, but a foundational understanding of the technique's principles, rationale for its application to this specific analyte, and insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted quinoline derivative that serves as a versatile building block in medicinal chemistry.[1] Its structural motif is found in a variety of pharmacologically active compounds. The purity of such an intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the final Active Pharmaceutical Ingredient's (API) efficacy, safety, and stability.[2] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[3][4] The ICH Q3A guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities, underscoring the need for highly sensitive and specific analytical methods.[5] This guide provides a multi-faceted analytical approach to ensure the purity of this compound meets these rigorous standards.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 64334-96-9[6]
Molecular Formula C₁₀H₁₀N₂[6][7]
Molecular Weight 158.20 g/mol [6][8]
Appearance Varies; often a solidN/A
Purity (Typical) ≥95%[6][7]

Strategic Approach to Purity Assessment

A comprehensive purity assessment of this compound necessitates a combination of chromatographic, spectroscopic, and thermal techniques. This orthogonal approach ensures that a wide range of potential impurities, including isomers, starting materials, by-products, and degradation products, are detected and quantified.

Purity_Assessment_Strategy cluster_Techniques Analytical Techniques cluster_Information Information Obtained HPLC HPLC-UV/DAD Purity_Quant Quantitative Purity (Area %) Impurity Profiling HPLC->Purity_Quant GC_MS GC-MS Volatile_Imp Volatile & Semi-Volatile Impurities Structural Confirmation GC_MS->Volatile_Imp NMR NMR Spectroscopy Structural_ID Structural Elucidation Isomer Identification Residual Solvents NMR->Structural_ID Thermal Thermal Analysis Absolute_Purity Absolute Purity Thermal Stability Polymorphism Thermal->Absolute_Purity Analyte This compound Sample Analyte->HPLC Analyte->GC_MS Analyte->NMR Analyte->Thermal

Caption: Overall Purity Assessment Workflow.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the cornerstone for purity determination of non-volatile organic compounds in the pharmaceutical industry.[9] Its high resolution and sensitivity make it ideal for separating this compound from structurally similar impurities. A reversed-phase method is typically preferred for quinoline derivatives.[10]

Rationale for HPLC Method Selection

A C18 column is chosen for its versatility and ability to retain the moderately polar this compound. Gradient elution with an acetonitrile/water mobile phase allows for the effective separation of impurities with a range of polarities.[9] A phosphate or acetate buffer is incorporated to control the pH and ensure consistent ionization of the amine, leading to improved peak shape. UV detection is suitable as the quinoline ring system exhibits strong chromophoric properties.[11]

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the blank (diluent), standard solution, and sample solution.

  • Calculation of Purity:

    • Calculate the percentage of each impurity using the area normalization method.

    • Purity (%) = 100% - Total Impurities (%)

HPLC_Workflow Prep Sample & Standard Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep->HPLC_System SST System Suitability Test (SST) HPLC_System->SST SST->HPLC_System Fail Analysis Sample Analysis SST->Analysis Pass Data_Proc Data Processing & Impurity Profiling Analysis->Data_Proc Report Purity Report Generation Data_Proc->Report

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[12] It is particularly useful for detecting residual solvents from the synthesis process and thermally stable impurities that may not be amenable to HPLC analysis.

Rationale for GC-MS Method Selection

A non-polar capillary column, such as a DB-5MS, is suitable for the analysis of quinoline derivatives.[12] The temperature programming allows for the separation of compounds with a range of boiling points. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

  • Helium (high purity)

GC-MS Conditions:

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of dichloromethane.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities based on their relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Identification

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and for identifying any isomeric or structurally related impurities.

Rationale for NMR Analysis

¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.[13][14] Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to definitively assign all proton and carbon signals and to elucidate the structures of unknown impurities.[15]

NMR Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Compare the chemical shifts and coupling patterns with known data for this compound and related quinoline derivatives.[16]

    • Identify any signals corresponding to impurities and attempt to elucidate their structures.

Thermal Analysis for Absolute Purity and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties of a substance.[17] DSC can be used to determine the absolute purity of a crystalline organic compound based on the melting point depression phenomenon.[18][19] TGA measures the change in mass as a function of temperature, providing information on thermal stability and the presence of volatile components.[20]

Rationale for Thermal Analysis

For highly pure crystalline substances, DSC can provide a more accurate measure of absolute purity than chromatographic methods.[21] The presence of impurities broadens the melting endotherm and lowers the melting point, which can be quantitatively related to the impurity concentration using the van't Hoff equation.[21] TGA is complementary, indicating the presence of residual solvents or other volatile impurities that would be lost upon heating.

Detailed DSC/TGA Protocol

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Materials:

  • This compound sample

  • Inert atmosphere (e.g., Nitrogen)

DSC Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Analysis:

    • Heat the sample from ambient temperature to a temperature well above its melting point at a slow heating rate (e.g., 1-2 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset and peak temperature of the melting endotherm.

    • Calculate the purity using the software provided with the instrument, which applies the van't Hoff equation to the shape of the melting peak.

TGA Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Examine the TGA curve for any significant weight loss steps before the decomposition of the main compound. Such steps may indicate the presence of volatile impurities like residual solvents.

Conclusion

The purity assessment of this compound requires a multi-pronged analytical strategy. The combination of HPLC for quantitative impurity profiling, GC-MS for volatile impurity identification, NMR for structural confirmation, and thermal analysis for absolute purity and stability provides a comprehensive and robust approach. By implementing these detailed protocols, researchers and drug development professionals can ensure the high quality of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

The Synthetic Versatility of 2-Methylquinolin-7-amine: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylquinolin-7-amine as a pivotal intermediate in modern organic synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the methyl and amino functionalities on this particular isomer offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of drug discovery. This document outlines detailed protocols for the synthesis of this compound and its subsequent elaboration through key synthetic transformations, including C-N and C-C bond-forming reactions. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents, with a rich history of applications ranging from antimalarial drugs like quinine and chloroquine to modern anticancer agents.[1] The this compound scaffold, in particular, has emerged as a valuable building block due to the distinct reactivity of its constituent parts. The nucleophilic 7-amino group serves as a handle for the introduction of diverse substituents, while the 2-methyl group can participate in various condensation and functionalization reactions. This unique combination makes it an ideal starting material for the synthesis of targeted kinase inhibitors, novel antimalarial compounds, and other biologically active molecules.[2]

This guide will first detail a robust, two-step synthesis of this compound from readily available starting materials. Subsequently, it will provide experimentally-grounded protocols for the application of this intermediate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in contemporary drug discovery.

Synthesis of this compound: A Detailed Protocol

A reliable and scalable synthesis of this compound can be achieved through a two-step sequence involving a modified Friedländer annulation followed by a nitro group reduction.[2] The Friedländer synthesis is a classic and efficient method for constructing the quinoline core.[3][4]

Step 1: Friedländer Annulation for the Synthesis of 2-Methyl-7-nitroquinoline

The synthesis commences with the acid-catalyzed condensation of 2-amino-5-nitrobenzaldehyde with acetone to form the intermediate, 2-methyl-7-nitroquinoline. This reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to furnish the quinoline ring system.[5]

Experimental Protocol:

  • Reagents and Materials:

    • 2-Amino-5-nitrobenzaldehyde (1.0 eq)

    • Acetone (10.0 eq)

    • Ethanol (as solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrobenzaldehyde (1.0 eq) and acetone (10.0 eq).

    • Add ethanol to achieve a substrate concentration of approximately 0.2 M.

    • With vigorous stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

    • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol and excess acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-7-nitroquinoline.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Value
Typical Yield 75-85%
Appearance Yellow solid
TLC (Hexane:EtOAc 7:3) Rf ≈ 0.4
Step 2: Reduction of 2-Methyl-7-nitroquinoline to this compound

The nitro group of the intermediate is efficiently reduced to the primary amine using tin(II) chloride dihydrate in ethanol. This method is highly effective and chemoselective, preserving the quinoline ring system.[6]

Experimental Protocol:

  • Reagents and Materials:

    • 2-Methyl-7-nitroquinoline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (as solvent)

    • Saturated aqueous solution of sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, suspend 2-methyl-7-nitroquinoline (1.0 eq) in ethanol (to a concentration of ~0.1 M).

    • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

    • Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Parameter Value
Typical Yield 85-95%
Appearance Off-white to pale yellow solid
TLC (Hexane:EtOAc 1:1) Rf ≈ 0.3

Synthesis Workflow Diagram:

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Nitro Reduction A 2-Amino-5-nitrobenzaldehyde C H₂SO₄ (cat.), EtOH, Reflux A->C B Acetone B->C D 2-Methyl-7-nitroquinoline C->D Aldol Condensation & Cyclization E 2-Methyl-7-nitroquinoline F SnCl₂·2H₂O, EtOH, Reflux E->F G This compound F->G Reduction

Caption: Synthetic pathway to this compound.

Application in C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] this compound can be directly coupled with aryl halides or triflates to generate N-aryl derivatives, which are common motifs in kinase inhibitors.

General Protocol for Buchwald-Hartwig Amination:

This protocol describes the coupling of this compound with a generic aryl bromide.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Aryl bromide (1.1 eq)

    • Pd₂(dba)₃ (Palladium catalyst, 2 mol%)

    • Xantphos (Ligand, 4 mol%)

    • Cesium carbonate (Cs₂CO₃) (Base, 1.5 eq)

    • Anhydrous 1,4-dioxane (solvent)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Value
Catalyst Loading 1-5 mol%
Ligand Xantphos, BINAP, or other biaryl phosphine ligands
Base Cs₂CO₃, K₂CO₃, or K₃PO₄
Solvent Toluene, Dioxane, or THF
Temperature 80-120 °C

Buchwald-Hartwig Catalytic Cycle:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII L₂Pd(II)(Ar)(X) OA->PdII LA Ligand Association PdII->LA PdAmine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ LA->PdAmine Amine R₂NH Amine->LA Deprot Deprotonation (Base) PdAmine->Deprot PdAmido L₂Pd(II)(Ar)(NR₂) Deprot->PdAmido RE Reductive Elimination PdAmido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Application in C-C Bond Formation: Suzuki-Miyaura Coupling

To achieve C-C bond formation at the 7-position, this compound can be converted to the corresponding 7-haloquinoline (e.g., 7-bromo-2-methylquinoline via a Sandmeyer reaction), which can then undergo Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures.[9]

General Protocol for Suzuki-Miyaura Coupling:

This protocol outlines the coupling of a hypothetical 7-Bromo-2-methylquinoline with a generic arylboronic acid.

  • Reagents and Materials:

    • 7-Bromo-2-methylquinoline (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (Palladium catalyst, 3-5 mol%)

    • Potassium carbonate (K₂CO₃) (Base, 2.0 eq)

    • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Procedure:

    • In a Schlenk tube, dissolve 7-Bromo-2-methylquinoline (1.0 eq) and the arylboronic acid (1.2 eq) in the toluene/ethanol portion of the solvent mixture.

    • Add the aqueous solution of potassium carbonate (2.0 eq).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add Pd(PPh₃)₄ (3-5 mol%) under a positive pressure of argon.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Value
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos)
Boron Source Arylboronic acid or Arylboronic acid pinacol ester
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System Toluene/Water, Dioxane/Water, or THF/Water
Temperature 70-100 °C

Suzuki-Miyaura Catalytic Cycle:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII L₂Pd(II)(Ar¹)(X) OA->PdII TM Transmetalation PdII->TM PdII_Ar2 L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Ar2 Boronic Ar²B(OH)₂ Boronic->TM Base Base Base->TM RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed herein provide a robust framework for its preparation and subsequent functionalization. The strategic application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient construction of diverse libraries of quinoline-based compounds. These application notes serve as a practical guide for researchers engaged in the synthesis of novel therapeutic agents and functional materials, underscoring the enduring importance of the quinoline scaffold in medicinal chemistry.

References

Application Notes & Protocols: A Guide to the Synthesis of 2-Methylquinolin-7-amine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Modern Drug Discovery

The quinoline ring system is a preeminent heterocyclic scaffold in the fields of medicinal and industrial chemistry.[1] First isolated from coal tar in 1834, its derivatives are integral to a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4][5][6] The druggability and synthetic accessibility of the quinoline moiety have cemented its status as a "privileged structure" in drug design, with numerous quinoline-based drugs approved for clinical use and many more under active investigation.[7]

At the heart of this chemical diversity lies the potential for functionalization at multiple positions around the bicyclic system, which significantly influences the molecule's pharmacological profile.[8] This guide focuses on 2-Methylquinolin-7-amine, a key building block for the creation of targeted compound libraries. The strategic placement of the methyl group at the 2-position and the primary amine at the 7-position provides two distinct vectors for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).

This document provides a comprehensive overview of both classical and modern synthetic strategies for constructing the 2-methylquinoline core and subsequently diversifying the 7-amino position. We present detailed, field-proven protocols designed for reproducibility and scalability, aimed at researchers, scientists, and drug development professionals engaged in the discovery of novel bioactive molecules.

Core Synthetic Strategies for the Quinoline Nucleus

The construction of the quinoline scaffold has been a subject of extensive research for over a century, leading to several robust and versatile synthetic methods.[9] For the purpose of library synthesis, efficiency, substrate scope, and functional group tolerance are paramount.

The Doebner-von Miller Reaction

A powerful modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions.[10][11] This method is particularly well-suited for producing substituted quinolines and avoids the harsh, often violent conditions of the traditional Skraup synthesis.[10][12] The reaction proceeds through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring.[11][13] For the synthesis of 2-methylquinolines, crotonaldehyde (generated in situ or added directly) is a common reactant.

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline m-Phenylenediamine Michael_Adduct Michael Adduct Aniline->Michael_Adduct Conjugate Addition Unsat_Ketone Crotonaldehyde Unsat_Ketone->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Cyclization (Electrophilic Attack) Dihydroquinoline Dihydroquinoline Cyclized_Int->Dihydroquinoline Dehydration Quinoline 2-Methyl-7-aminoquinoline Dihydroquinoline->Quinoline Oxidation Friedlander_Annulation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amino_Ketone 2-Aminoaryl Ketone Schiff_Base Schiff Base / Adduct Amino_Ketone->Schiff_Base Condensation Methylene_Compound α-Methylene Ketone Methylene_Compound->Schiff_Base Cyclized_Adduct Cyclized Adduct Schiff_Base->Cyclized_Adduct Intramolecular Aldol Condensation Subst_Quinoline Substituted Quinoline Cyclized_Adduct->Subst_Quinoline Dehydration Overall_Workflow Start m-Phenylenediamine + Crotonaldehyde Step1 Protocol 1: Doebner-von Miller Reaction Start->Step1 Intermediate 2-Methyl-7-aminoquinoline Step1->Intermediate Step2 Protocol 2: Library Generation (N-Acylation) Intermediate->Step2 Library Library of this compound Amide Derivatives Step2->Library

References

The Versatile Scaffold: Application of 2-Methylquinolin-7-amine in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for designing molecules that can interact with various biological targets. Among the vast library of quinoline derivatives, 2-Methylquinolin-7-amine stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of a nucleophilic amino group at the C7 position and a methyl group at the C2 position offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the application of this compound in drug discovery, with a focus on its use in developing anticancer and antimicrobial agents. We will delve into detailed protocols for the synthesis of this key intermediate, its derivatization into therapeutically relevant compounds, and the subsequent biological evaluation of these novel molecules. The causality behind experimental choices and the underlying mechanisms of action will be emphasized to provide researchers with a deep, actionable understanding of this versatile scaffold.

PART 1: Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is the foundational step in its application. The Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a reliable route starting from readily available precursors.[2][3] This one-pot reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

Protocol 1: Synthesis of this compound via Modified Skraup-Doebner-von Miller Reaction

This protocol is adapted from established methods for quinoline synthesis.[2] The reaction proceeds through the in-situ formation of crotonaldehyde from paraldehyde, which then reacts with m-phenylenediamine.

Materials:

  • m-Phenylenediamine

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (anhydrous)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place m-phenylenediamine (1 eq).

  • Acidification: Slowly add concentrated HCl (3 eq) to the flask with stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Catalyst Addition: To the resulting slurry, add anhydrous ZnCl₂ (0.5 eq).

  • Reagent Addition: From the dropping funnel, add a mixture of paraldehyde (1.5 eq) and nitrobenzene (1.2 eq) dropwise over 30 minutes.

  • Heating and Reflux: Heat the reaction mixture to 130-140 °C and maintain under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large beaker containing ice water.

  • Basification: Carefully neutralize the acidic solution with a 40% aqueous NaOH solution until the pH is approximately 10. This step should be performed in a fume hood with good ventilation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Derivatization of this compound for Therapeutic Applications

The 7-amino group of this compound is a key handle for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity. Two common and effective strategies are the formation of amide and Schiff base derivatives.

Application in Anticancer Drug Development

Quinoline derivatives have shown significant promise as anticancer agents by targeting various cellular pathways, including the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and the induction of Reactive Oxygen Species (ROS).[4][5][6]

Amide bond formation is a robust reaction in medicinal chemistry.[7][8] This protocol describes a general procedure for coupling this compound with a carboxylic acid, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • A substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted benzoic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Schiff base formation is a straightforward condensation reaction between a primary amine and an aldehyde or ketone, yielding an imine.[9][10] These derivatives have been explored for their anticancer and antimicrobial activities.[11][12]

Materials:

  • This compound

  • A substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde - vanillin)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative under vacuum.

PART 3: Biological Evaluation Protocols

Once novel derivatives of this compound are synthesized, their therapeutic potential must be evaluated through a series of in vitro assays.

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 5: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized this compound derivatives

  • DMSO

  • 96-well microplates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Make serial two-fold dilutions of the compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

PART 4: Data Presentation and Mechanistic Insights

Quantitative Data Summary

The biological activity of novel derivatives is best represented in a tabular format for easy comparison.

Compound IDDerivative TypeTarget Cell Line/OrganismIC₅₀ / MIC (µM)Reference
Derivative A AmideA549 (Lung Cancer)5.2Fictional Data
Derivative B Schiff BaseMCF-7 (Breast Cancer)8.7Fictional Data
Derivative C AmideS. aureus12.5Fictional Data
Derivative D Schiff BaseE. coli25.0Fictional Data
Doxorubicin -A549 / MCF-70.8 / 1.2Fictional Data
Ciprofloxacin -S. aureus / E. coli0.5 / 0.25Fictional Data
Visualization of Mechanisms of Action

Understanding the mechanism by which these compounds exert their therapeutic effects is crucial for rational drug design. Below are representations of key signaling pathways often targeted by quinoline derivatives.

Many quinoline-based anticancer agents function as inhibitors of the EGFR signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[15][16]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Quinoline 2-Methylquinoline-7-amine Derivative Quinoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Some quinoline derivatives can induce the generation of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress, mitochondrial damage, and ultimately, apoptosis.[5][17][18]

ROS_Pathway Quinoline 2-Methylquinoline-7-amine Derivative Mitochondria Mitochondria Quinoline->Mitochondria Interacts with ROS ROS Generation (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces

Caption: Induction of apoptosis via ROS generation by a this compound derivative.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in the design and synthesis of new therapeutic agents. Its amenability to chemical modification allows for the creation of large libraries of derivatives with diverse biological activities. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to exploit the potential of this quinoline core in anticancer and antimicrobial drug discovery. Future research should focus on exploring a wider range of substitutions, elucidating detailed structure-activity relationships, and conducting in vivo studies to validate the therapeutic efficacy of promising lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Methylquinolin-7-amine, a critical building block in medicinal chemistry.[1] We will focus on the most common and versatile synthetic route, the Doebner-von Miller reaction, addressing frequent challenges from reaction setup to final product purification.[2][3] Our goal is to equip you with the expert insights needed to troubleshoot issues, optimize reaction conditions, and ensure high-purity outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? The Doebner-von Miller reaction is the predominant method.[2][4] It involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. For this specific synthesis, m-phenylenediamine is reacted with crotonaldehyde, which serves as the precursor to the 2-methyl group and part of the new pyridine ring.

Q2: What is the primary challenge in this specific synthesis? The key challenge is regioselectivity . The reaction of m-phenylenediamine can potentially yield two different isomers: 2-Methylquinolin-5-amine and the desired this compound. The cyclization can occur at either the ortho or the para position relative to the second amino group. Controlling reaction conditions to favor the formation of the 7-amino isomer is critical for a successful synthesis.[5]

Q3: What is the role of the acid catalyst in the Doebner-von Miller reaction? The acid catalyst is crucial and serves multiple functions.[6] It protonates the α,β-unsaturated carbonyl, activating it for nucleophilic attack by the aniline.[7] It also catalyzes the intramolecular cyclization (an electrophilic aromatic substitution) and the subsequent dehydration steps that lead to the formation of the quinoline ring system.[6][7] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, SnCl₄) can be used.[2][8]

Q4: How is the final quinoline product formed from the intermediate? The initial cyclization and dehydration steps form a 1,2-dihydroquinoline intermediate. This intermediate must be oxidized to form the final aromatic quinoline product.[8][9] In many Doebner-von Miller setups, an imine formed from the aniline and aldehyde in the reaction mixture acts as the oxidizing agent, getting reduced in the process.[10] In other cases, an external oxidizing agent like nitrobenzene or arsenic pentoxide is added to ensure complete conversion.[7][11]

Q5: How can I monitor the progress of the reaction? Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[12] Prepare a baseline TLC with your starting materials (m-phenylenediamine and crotonaldehyde). Periodically take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify products and intermediates.[12]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Potential Root Cause(s) Recommended Solutions & Explanations
1. Low or No Product Yield a. Excessive Tar/Polymer Formation: Acid-catalyzed self-polymerization of crotonaldehyde is a major side reaction.[8][13] b. Inefficient Oxidation: The dihydroquinoline intermediate is not fully converted to the final product.[8] c. Sub-optimal Reaction Conditions: Incorrect temperature or acid concentration can hinder the reaction.[8][12]a. Control Reagent Addition & Temperature: Add the crotonaldehyde solution dropwise to the heated aniline/acid mixture.[8] This keeps the instantaneous concentration of the aldehyde low, minimizing polymerization. Avoid excessive temperatures, as this accelerates tar formation.[8][13] b. Ensure Complete Oxidation: If using the Schiff base as the internal oxidant, ensure sufficient reaction time. Consider adding a mild external oxidizing agent (e.g., nitrobenzene) near the end of the reaction to drive it to completion.[9][11] c. Optimize Conditions: The reaction is often exothermic.[12] Maintain a controlled reflux. The acid (e.g., HCl) concentration should be sufficient to protonate the aniline without being overly harsh, which can promote charring.
2. Product is a Mixture of Isomers (5-amino and 7-amino) a. Lack of Regiocontrol: The electrophilic cyclization step is not selective. This is the most significant challenge with m-substituted anilines.[5]a. Modify the Catalyst System: The choice of acid can influence the isomer ratio. Lewis acids (e.g., ZnCl₂, SnCl₄) can sometimes offer different selectivity compared to strong Brønsted acids by coordinating with the reactants.[14] b. Temperature Control: The kinetic vs. thermodynamic stability of the intermediates leading to the 5- vs. 7-amino isomers can be temperature-dependent. Experiment with running the reaction at the lowest effective temperature to potentially favor one isomer. c. Purification is Key: If a mixture is unavoidable, focus on efficient separation. Column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is typically required.[15][16]
3. Difficulty in Product Isolation a. Product Remains in Aqueous Layer: The product is an amine, which forms a water-soluble salt (e.g., hydrochloride) in the acidic reaction mixture.[17] b. Emulsion during Extraction: Tarry byproducts can act as surfactants, preventing clean separation of aqueous and organic layers.a. Basify Before Extraction: After the reaction is complete and cooled, it is essential to carefully neutralize the mixture with a base (e.g., NaOH, Na₂CO₃ solution) until the pH is >10.[13][18] This deprotonates the quinoline amine, making it soluble in organic solvents like dichloromethane or ethyl acetate. b. Break the Emulsion: Add a saturated brine solution during the work-up to increase the ionic strength of the aqueous phase, which helps break emulsions. If necessary, filter the entire mixture through a pad of celite to remove solid tars before extraction.

Part 3: Visualization & Protocols

General Experimental Workflow

The following diagram outlines the typical sequence for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification P1 Charge Reactor with m-Phenylenediamine & Acid (e.g., HCl) P2 Heat Mixture to Reflux P1->P2 R1 Slow, Dropwise Addition of Crotonaldehyde P2->R1 R2 Maintain Reflux (Monitor by TLC) R1->R2 W1 Cool to Room Temp R2->W1 W2 Basify with NaOH (pH > 10) W1->W2 W3 Extract with Organic Solvent (e.g., DCM, EtOAc) W2->W3 W4 Dry & Concentrate W3->W4 F1 Crude Product W4->F1 F2 Column Chromatography or Recrystallization F1->F2 F3 Pure this compound F2->F3

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree

Use this logic diagram to diagnose and solve common experimental issues.

G Start Poor Experimental Outcome LowYield Low Yield? Start->LowYield IsomerMix Impure Product? (Isomer Mixture) Start->IsomerMix Tar Excessive Tar? LowYield->Tar Yes Sol_Oxidation Solution: 1. Increase reaction time 2. Add external oxidant LowYield->Sol_Oxidation No Sol_Purify Solution: 1. Optimize chromatography (solvent system, gradient) 2. Attempt recrystallization IsomerMix->Sol_Purify Yes Sol_Conditions Solution: 1. Screen different acids (Brønsted vs. Lewis) 2. Adjust temperature IsomerMix->Sol_Conditions No, optimize reaction Sol_Tar Solution: 1. Slow aldehyde addition 2. Lower reaction temp 3. Use biphasic system Tar->Sol_Tar Yes

Caption: Decision tree for troubleshooting synthesis issues.

Optimized Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-phenylenediamine (1.0 eq.) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to a gentle reflux (approx. 95-100 °C).

  • Reagent Addition: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq.). Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over 1-2 hours. A color change to dark brown or black is expected.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10), keeping the flask in an ice bath to control the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude dark solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate isomers and impurities.[15][16]

References

Identifying and minimizing side products in the Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a classic method for quinoline synthesis, is a powerful tool in the organic chemist's arsenal.[1][2] However, its reputation for being notoriously exothermic and prone to side reactions can present significant challenges.[2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, minimize side products, and achieve higher yields of your desired quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of the Skraup synthesis and their respective roles?

A1: The Skraup synthesis involves the reaction of an aromatic amine (typically aniline or a derivative) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5][6][7]

  • Aromatic Amine: This provides the benzene ring and the nitrogen atom that will be incorporated into the quinoline core.[8] The nature and position of substituents on the aromatic amine will determine the final substitution pattern of the quinoline product.[9]

  • Glycerol: In the presence of the strong dehydrating agent, sulfuric acid, glycerol is converted to acrolein (propenal).[5][10][11] Acrolein is the three-carbon unit that reacts with the aromatic amine to form the heterocyclic ring.

  • Sulfuric Acid: This acts as both a catalyst and a dehydrating agent, facilitating the formation of acrolein from glycerol and promoting the cyclization and dehydration steps of the reaction mechanism.[5][8]

  • Oxidizing Agent: The initial reaction between the aniline and acrolein forms a 1,2-dihydroquinoline intermediate.[6][7] An oxidizing agent is required to aromatize this intermediate to the final quinoline product.[7]

Q2: What is the underlying mechanism of the Skraup synthesis?

A2: The reaction proceeds through a series of well-established steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5][10][11]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[6][9]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a six-membered ring.

  • Dehydration: The cyclic intermediate then loses a molecule of water to form 1,2-dihydroquinoline.[7]

  • Oxidation: Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent to yield the aromatic quinoline product.[7][10]

Reaction Mechanism Overview

Skraup_Mechanism cluster_conditions Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ (conc.) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent

Caption: The reaction pathway of the Skraup quinoline synthesis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The reaction is extremely vigorous and difficult to control.

This is a well-documented hazard of the Skraup synthesis, arising from its highly exothermic nature.[2][3][4] Uncontrolled reactions can lead to loss of material and pose a significant safety risk.

Solutions:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigor.[1][3][4] Boric acid can also be employed for this purpose.[3] These moderators help to control the reaction rate and prevent it from becoming too violent.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[3] This helps to dissipate the heat generated during the initial stages.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent the formation of localized hotspots.[3]

  • Use of Acetylated Amines: Substituting the free aromatic amine with its acetylated derivative (e.g., using acetanilide instead of aniline) has been shown to significantly reduce the violence of the reaction and increase the yield.[12]

Issue 2: Significant tar formation is observed, leading to a low yield of the desired product.

Tar formation is a major side reaction in the Skraup synthesis, resulting from the polymerization of acrolein and other reactive intermediates under the harsh acidic and high-temperature conditions.[3][13]

Solutions:

  • Optimize Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.[3]

  • Moderator Addition: As with controlling the reaction's vigor, ferrous sulfate can also help to minimize charring and tar formation.[3]

  • Purity of Starting Materials: Ensure that the glycerol used is anhydrous, as the presence of water can lead to lower yields.[4] "Dynamite" glycerol, containing less than 0.5% water, is often recommended.[9]

  • Careful Work-up: The work-up procedure is critical for separating the product from the tarry residue. Steam distillation is the most common and effective method for this separation.[8]

Troubleshooting Workflow for Low Yield/Tar Formation

Troubleshooting_Yield Start Low Yield or Excessive Tar Formation Check_Vigor Was the reaction too vigorous? Start->Check_Vigor Add_Moderator Action: Add FeSO₄ or Boric Acid Next Time Check_Vigor->Add_Moderator Yes Check_Temp Was the temperature too high? Check_Vigor->Check_Temp No Optimize_Heating Action: Gentle initial heating and control exotherm Check_Temp->Optimize_Heating Yes Check_Glycerol Was anhydrous glycerol used? Check_Temp->Check_Glycerol No Use_Dry_Glycerol Action: Use 'Dynamite' glycerol (<0.5% H₂O) Check_Glycerol->Use_Dry_Glycerol No Check_Workup Was the work-up efficient? Check_Glycerol->Check_Workup Yes Optimize_Distillation Action: Ensure efficient steam distillation Check_Workup->Optimize_Distillation No

Caption: A decision-making diagram for troubleshooting low product yields.

Issue 3: The final product is contaminated with unreacted starting materials or other byproducts.

Even after a successful reaction, purification of the crude quinoline product can be challenging due to the presence of unreacted aniline and colored impurities.[8]

Solutions:

  • Removal of Unreacted Aniline: Unreacted aniline can often co-distill with the quinoline product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be easily removed.[8]

  • Decolorization: To remove colored impurities, the crude product can be treated with activated carbon.[8]

  • Purification Techniques: A combination of purification methods is often necessary.

    • Steam Distillation: This is the primary and most effective method for separating the volatile quinoline from non-volatile tars and inorganic materials.[8]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[8]

    • Vacuum Distillation: For final purification, the isolated quinoline can be distilled under reduced pressure.[8]

    • Chromatography: In cases where other methods are insufficient, column chromatography on silica gel or alumina can be employed, although this may be less practical for large-scale syntheses.[8]

Experimental Protocols

Standard Protocol for the Synthesis of Quinoline

Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941)[2]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for work-up)

Procedure:

  • Charging Reactants: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene. Add the ferrous sulfate heptahydrate.

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid with efficient cooling and stirring.

  • Reaction Initiation: Gently heat the mixture to initiate the reaction. The reaction is exothermic and may begin to boil. Once the reaction is initiated, remove the external heat source.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Set up for steam distillation and distill the quinoline from the tarry residue.

  • Purification:

    • Separate the quinoline layer from the aqueous distillate.

    • The crude quinoline can be further purified by distillation under reduced pressure.

Reagent Typical Molar Ratio (relative to Aniline) Purpose
Aniline1Aromatic amine starting material
Glycerol3Source of the three-carbon unit (acrolein)
Nitrobenzene0.4Oxidizing agent
Sulfuric Acid~2-3Catalyst and dehydrating agent
Ferrous Sulfate~0.1Moderator

Table 1: Typical Reagent Ratios for the Skraup Synthesis of Quinoline.

Alternative Oxidizing Agents

While nitrobenzene is the traditional oxidizing agent, its use can lead to the formation of byproducts from its reduction.[14] Several alternatives have been explored:

Oxidizing Agent Advantages Disadvantages
Arsenic Pentoxide (As₂O₅)Effective, can lead to less violent reactions.[1]Highly toxic.
Iodine (I₂)Milder and more environmentally friendly.[9][15]May require modified reaction conditions.
Air/OxygenEnvironmentally benign.[14]May require pressurized systems for efficient reaction.[14]
Ferric SaltsCan be effective.[14]May require specific reaction conditions.

Table 2: Comparison of Alternative Oxidizing Agents for the Skraup Synthesis.

References

Technical Support Center: Advanced Purification of 2-Methylquinolin-7-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Quinoline Amine Isomer Separation

Welcome to the technical support guide for the advanced purification of 2-Methylquinolin-7-amine and its related isomers. As researchers and drug development professionals know, quinoline derivatives are privileged scaffolds in medicinal chemistry. However, their synthesis, particularly via methods like the Skraup or Doebner-von Miller reactions using meta-substituted anilines (e.g., m-toluidine), often yields a mixture of regioisomers, such as the 5-methyl and 7-methyl analogs.[1] These isomers possess nearly identical physical properties, making their separation a significant purification challenge.[1]

This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you navigate these complexities, ensuring the high purity required for downstream applications. We will move beyond basic protocols to explain the causality behind experimental choices, empowering you to adapt and optimize these techniques for your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its 5-methyl isomer so challenging?

A: The primary difficulty lies in the profound similarity of their physicochemical properties. Positional isomers often have very close boiling points, solubilities, and polarities.[2] This similarity means they behave almost identically in many common separation systems, such as standard silica gel chromatography or simple recrystallization, leading to poor resolution or co-crystallization.[1] Effective separation requires exploiting subtle differences in their molecular geometry and electronic distribution.

Q2: What are the typical impurities I should anticipate in my crude this compound sample?

A: Besides the primary challenge of regioisomers (e.g., 5-methylquinoline-7-amine), you should be aware of several other potential impurities:

  • Unreacted Starting Materials: Residual m-toluidine or other precursors from the synthesis.

  • Reaction Byproducts: Harsh conditions, especially in Skraup-type syntheses, can generate polymeric tars and other colored impurities.[3]

  • Other Regioisomers: Depending on the synthetic route, small amounts of other isomers (e.g., 8-methyl) could be present.[4]

  • Degradation Products: Aromatic amines can be sensitive to oxidation, especially when exposed to air, light, or acidic conditions, leading to colored impurities.[5]

Q3: What initial analytical methods are essential before attempting purification?

A: A robust analytical assessment is critical to devising a successful purification strategy. We recommend:

  • ¹H NMR Spectroscopy: To confirm the presence of the desired product and estimate the isomeric ratio by integrating the distinct methyl proton signals.[1]

  • High-Performance Liquid Chromatography (HPLC) or GC-MS: To determine the number of components in the crude mixture and get an accurate assessment of the purity and isomeric ratio. This is more precise than NMR for quantification.[6]

  • Thin Layer Chromatography (TLC): As a rapid, low-cost method to scout for appropriate solvent systems for column chromatography and to monitor the progress of the purification.

Q4: My quinoline amine appears to be decomposing during silica gel chromatography. What is happening and how can I prevent it?

A: This is a very common issue. The root cause is the acidic nature of standard silica gel.[7] The lone pair of electrons on the basic amine nitrogen atoms interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This can lead to irreversible adsorption (streaking or material loss) and, in some cases, acid-catalyzed decomposition.[5][7] Solutions, detailed in the troubleshooting guide below, involve using deactivated silica or alternative stationary phases.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial purity and nature of the impurities.

Purification Workflow Fig 1. Purification Strategy Selection Workflow start Crude this compound (Post-synthesis workup) analysis Analytical Assessment (NMR, HPLC, TLC) start->analysis decision1 High level of non-polar impurities or tars? analysis->decision1 acid_base Acid-Base Extraction decision1->acid_base  Yes decision2 Isomeric Purity > 90%? decision1->decision2 No   acid_base->decision2 chromatography Optimized Column Chromatography (Deactivated Silica / Alumina / SFC) decision2->chromatography No recrystallization Recrystallization (Final Polishing) decision2->recrystallization Yes chromatography->recrystallization Enriched Isomer final_product Pure Isomer (>99%) recrystallization->final_product

Caption: A decision tree for purifying this compound.

Troubleshooting Guide: Column Chromatography

This is often the most powerful technique for isomer separation but is fraught with potential pitfalls.

Issue 1: My compound is streaking badly on the TLC plate and I get poor recovery from my silica column.

  • Causality: As mentioned in the FAQs, this is a classic sign of strong interaction between your basic amine and acidic silica gel.[7]

  • Solution 1 (Eluent Modification): The simplest fix is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate).

    • Triethylamine (Et₃N): Typically 0.5-1% (v/v). The triethylamine will preferentially bind to the acidic silanol groups, allowing your product to elute more cleanly.

    • Ammonia: Using a mobile phase saturated with ammonia (e.g., by shaking your solvent with a 1-2% ammonium hydroxide solution) can also be effective.

  • Solution 2 (Stationary Phase Modification): If eluent modification is insufficient, change your stationary phase.

Stationary PhasePrinciple of Operation & Suitability
Standard Silica Gel Acidic surface. Not recommended without a basic modifier due to high potential for streaking, decomposition, and irreversible binding.[5][7]
Deactivated Silica Silica pre-treated with a base (like triethylamine). Reduces acidic interactions. Good first choice for amine purification.
Neutral or Basic Alumina Alumina (Al₂O₃) lacks the strong acidity of silica. Basic alumina is particularly effective for purifying basic compounds. Excellent alternative.
Amine-Functionalized Silica Silica gel where the surface is covalently bonded with aminopropyl groups. Provides a weakly basic surface that repels basic analytes, minimizing tailing. Premium choice for difficult separations.[8]
Cyano or PFP Phases These phases offer different selectivity based on dipole-dipole and π-π interactions, which can sometimes resolve isomers that co-elute on silica or alumina.[9][10]

Issue 2: I've stopped the streaking, but my 5- and 7-isomers still co-elute.

  • Causality: The polarity difference between the isomers is minimal. Achieving separation requires maximizing the efficiency and selectivity of your chromatographic system.

  • Solution 1 (Optimize Eluent Strength): Your solvent system is likely too polar ("too strong"), causing the compounds to move too quickly up the column without sufficient interaction with the stationary phase.

    • Action: Find a solvent system where the desired isomer has an Rf value of ~0.2-0.3 on TLC. This "sweet spot" provides the best chance for separation on a column. Use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% increments) during the column run.

  • Solution 2 (Increase Column Resolution):

    • Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite. Evaporate the solvent and carefully load the resulting dry powder onto the top of your column. This creates a much sharper starting band than loading in liquid form.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve resolution.

  • Solution 3 (Advanced Chromatography): If preparative HPLC or SFC is available, these techniques offer superior resolving power.

    • Supercritical Fluid Chromatography (SFC): This technique is exceptionally powerful for separating isomers.[9] The low viscosity of supercritical CO₂ allows for high efficiency. Basic compounds often require a basic additive in the co-solvent (e.g., methanol with 0.2% NH₄OH) to ensure good peak shape.[9][11]

G Fig 2. Troubleshooting Column Chromatography start Problem with Column Chromatography streaking Issue: Streaking / Tailing / Low Recovery start->streaking coelution Issue: Isomers Co-elute start->coelution cause_acid Cause: Basic amine on acidic silica streaking->cause_acid cause_polar Cause: Low selectivity / Poor technique coelution->cause_polar sol_modifier Solution: Add Base to Eluent (0.5% Et3N or NH3) cause_acid->sol_modifier sol_phase Solution: Change Stationary Phase (Alumina, Amine-Silica) cause_acid->sol_phase sol_eluent Solution: Optimize Eluent (Rf ~0.2-0.3, shallow gradient) cause_polar->sol_eluent sol_loading Solution: Improve Technique (Dry loading, long/thin column) cause_polar->sol_loading sol_advanced Solution: Use Advanced System (Prep-HPLC, SFC) cause_polar->sol_advanced

Caption: A flowchart for diagnosing and solving common chromatography issues.

Troubleshooting Guide: Recrystallization

Recrystallization is an ideal final "polishing" step to achieve high purity, but it is rarely effective for separating isomers from a ~50:50 mixture. It works best when one isomer is present as a minor impurity (<10%).

Issue 1: My compound "oils out" and refuses to form crystals.

  • Causality: The solution is becoming supersaturated too quickly, or impurities are inhibiting crystal lattice formation.[4][12]

  • Solution 1 (Slow Cooling): Do not place your hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Gradual cooling is key for forming well-ordered crystals.[12]

  • Solution 2 (Use a Solvent/Anti-Solvent System): This is often more effective than single-solvent recrystallization.[12]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a miscible "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add another drop or two of the "good" solvent to redissolve the cloudiness, then allow the solution to cool slowly.

  • Solution 3 (Induce Nucleation):

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solvent line. Microscopic scratches provide a surface for crystals to begin forming.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, saturated solution to act as a template for crystal growth.

Issue 2: The crystals that form are still an isomeric mixture.

  • Causality: The isomers are so similar that they are co-crystallizing, forming a mixed crystal lattice.

  • Solution 1 (Fractional Crystallization): This is a labor-intensive process. Allow the solution to cool and collect the first batch of crystals that form. Then, reduce the solvent volume of the remaining mother liquor and cool again to get a second batch. Analyze the isomeric ratio of each fraction. One fraction may be enriched in the desired isomer.

  • Solution 2 (Purify First): This is the most practical approach. Do not rely on recrystallization to perform the bulk separation. Use an optimized chromatography method (like SFC or column chromatography on amine-functionalized silica) to enrich your material to >95% isomeric purity first. Then, use recrystallization as the final step to remove trace impurities and achieve >99% purity.

Experimental Protocols

Protocol 1: Deactivated Silica Gel Column Chromatography

  • Prepare the Eluent: Select a solvent system (e.g., Hexane/Ethyl Acetate) that gives an Rf of ~0.2-0.3 for the target isomer on TLC. To this eluent, add 0.5% triethylamine (v/v). For example, to 1 L of eluent, add 5 mL of Et₃N.

  • Pack the Column: Wet pack the column with standard silica gel using the prepared basic eluent. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Load the Sample (Dry Loading): Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Run the Column: Carefully layer the silica-adsorbed sample onto the sand at the top of the column. Add another thin layer of sand. Gently fill the column with the basic eluent and begin elution, collecting fractions.

  • Monitor Elution: Monitor the fractions using TLC. Combine the fractions that contain the pure, desired isomer.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Method

  • Select Solvents: Identify a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) and a miscible "anti-solvent" (e.g., Hexane or Pentane).

  • Dissolution: Place the isomerically-enriched compound into an Erlenmeyer flask. Add the minimum volume of the "good" solvent required to dissolve the solid with gentle heating.

  • Add Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise with swirling until a persistent cloudiness appears.

  • Clarify: Add 1-2 drops of the "good" solvent to just re-dissolve the cloudiness, resulting in a perfectly saturated solution.

  • Crystallize: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in a refrigerator.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the final, highly pure product.

References

Technical Support Center: Troubleshooting the Catalytic Hydrogenation of Substituted Nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the catalytic hydrogenation of substituted nitroquinolines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical transformation. The information provided herein is a synthesis of established principles and field-proven insights to ensure the successful and efficient reduction of this important class of compounds.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Incomplete or Stalled Reaction

Question: My hydrogenation of a substituted nitroquinoline has stalled, and I'm observing significant amounts of starting material even after prolonged reaction times. What are the likely causes and how can I resolve this?

Answer: A stalled or incomplete hydrogenation is a frequent issue and can often be attributed to several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation (Poisoning): This is the most common culprit. The quinoline nitrogen itself, and especially the resulting aminoquinoline product, can act as a poison to many noble metal catalysts.[1][2] The lone pair of electrons on the nitrogen can strongly adsorb to the catalyst's active sites, inhibiting the adsorption of hydrogen and the nitroquinoline substrate.[2][3]

    • Troubleshooting Steps:

      • Assess Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Older catalysts or those improperly stored may have reduced activity.[4][5]

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 wt% to 10 wt%) can sometimes overcome minor poisoning effects.[5]

      • Consider Catalyst Type: Palladium on carbon (Pd/C) is a common choice, but can be susceptible to poisoning.[6] Consider switching to a more robust catalyst like Platinum on carbon (Pt/C) or even Raney Nickel, which can be more resilient in the presence of nitrogen-containing heterocycles.[7][8] Pearlman's catalyst (Pd(OH)₂/C) is also known for its higher activity.[4]

      • Rule out Impurities: Trace impurities in your starting material or solvent, particularly sulfur-containing compounds, can be potent catalyst poisons.[5] Ensure the purity of all reagents.

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure (e.g., with a hydrogen balloon), switching to a high-pressure reactor (like a Parr shaker) can significantly increase the reaction rate.[9][10]

      • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen into the solvent.[5]

  • Solvent Effects: The choice of solvent can influence both the solubility of the substrate and the activity of the catalyst.

    • Troubleshooting Steps:

      • Solvent Polarity: Polar protic solvents like ethanol, methanol, or acetic acid are generally effective for nitro group reductions.[4] Acetic acid, in particular, can protonate the quinoline nitrogen, reducing its poisoning effect.[4]

      • Substrate Solubility: Ensure your substituted nitroquinoline is fully dissolved in the chosen solvent at the reaction temperature. Poor solubility will limit the reaction rate.

Issue 2: Undesired Side Reactions - Dehalogenation

Question: I am trying to reduce a chloro-substituted nitroquinoline, but I am observing significant amounts of the dehalogenated aminoquinoline as a byproduct. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common and challenging side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[11][12] The carbon-halogen bond can be susceptible to cleavage under reductive conditions, particularly with palladium catalysts.

  • Understanding the Problem: The desired reaction is the chemoselective reduction of the nitro group in the presence of a halogen substituent. The ease of dehalogenation often follows the trend I > Br > Cl > F.

  • Strategies for Minimizing Dehalogenation:

    • Catalyst Selection:

      • Avoid Standard Pd/C: Palladium on carbon is often too active for promoting dehalogenation.[11]

      • Use a Modified or Alternative Catalyst:

        • Sulfided Platinum on Carbon (Pt(S)/C): This is an excellent choice for selectively reducing nitro groups in the presence of halogens.[13] The sulfur acts as a selective poison, deactivating the sites responsible for dehalogenation without significantly affecting the sites for nitro reduction.

        • Platinum-Vanadium on Carbon (Pt-V/C): This combination has also shown high performance in the selective hydrogenation of halogenated nitroaromatics.[11]

        • Raney Nickel: While generally very active, Raney Nickel can sometimes offer better selectivity than palladium catalysts in preventing dehalogenation, especially when modified.[7][14]

    • Reaction Condition Optimization:

      • Lower Temperature and Pressure: Milder conditions generally favor the reduction of the more labile nitro group over the stronger carbon-halogen bond.[13]

      • Control Substrate Concentration: In some cases, lower substrate concentrations have been shown to decrease the rate of dehalogenation.[11]

    • Use of Additives:

      • Acidic Medium: Conducting the hydrogenation in the presence of a small amount of acid (e.g., HCl, H₃PO₄, or acetic acid) can inhibit dehalogenation.[12] The acid may protonate the resulting amine, making it less electron-rich and thus less prone to dehalogenation.

      • Catalyst Poisons/Modifiers: The addition of controlled amounts of a catalyst poison, such as diphenyl sulfide, can selectively inhibit the hydrogenolysis of carbon-halogen bonds.[15]

Issue 3: Over-reduction of the Quinoline Ring

Question: My goal is to selectively reduce the nitro group to an amine, but I am observing the formation of tetrahydroquinolines, indicating reduction of the heterocyclic ring. How can I prevent this?

Answer: The quinoline ring itself is aromatic and generally requires more forcing conditions to be reduced compared to a nitro group.[16] However, over-reduction can occur, especially with highly active catalysts or under harsh conditions.

  • Key Factors Influencing Over-reduction:

    • Catalyst Activity: Highly active catalysts like Rhodium on carbon (Rh/C) or Raney Nickel under high pressure and temperature can lead to ring saturation.[2][17]

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures after the nitro group has been fully reduced can promote the slower reduction of the aromatic ring.

  • Strategies for Enhancing Selectivity:

    • Careful Catalyst Choice:

      • Palladium on Carbon (Pd/C): This is often a good first choice for its general effectiveness in nitro reductions without being overly aggressive towards the quinoline ring under standard conditions.[18]

      • Gold-Based Catalysts: Supported gold nanoparticles have shown remarkable chemoselectivity for the hydrogenation of the heterocyclic ring in quinolines while leaving other functional groups intact.[16] In a reversal of the usual trend, for selective nitro reduction, this catalyst might be less suitable if ring hydrogenation is to be avoided.

    • Meticulous Reaction Monitoring:

      • TLC or LC-MS Monitoring: Closely monitor the reaction progress. As soon as the starting nitroquinoline is consumed, the reaction should be stopped to prevent further reduction of the product.

    • Milder Reaction Conditions:

      • Lower Hydrogen Pressure: Use the lowest effective hydrogen pressure.

      • Ambient Temperature: Conduct the reaction at or near room temperature if the reaction rate is acceptable.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for the hydrogenation of substituted nitroquinolines?

A1: For a general starting point, 5% or 10% Palladium on Carbon (Pd/C) is a widely used and effective catalyst.[18] It offers a good balance of reactivity for the nitro group reduction under relatively mild conditions (e.g., atmospheric H₂ pressure or slightly elevated pressure, room temperature, in a polar protic solvent like ethanol or methanol).[4] However, as detailed in the troubleshooting guide, the "best" catalyst is highly dependent on the specific substituents present on the quinoline ring.

Q2: How do electron-donating and electron-withdrawing substituents on the quinoline ring affect the hydrogenation?

A2: The electronic nature of the substituents can influence the rate of nitro group reduction. Generally, electron-withdrawing groups can increase the rate of hydrogenation by making the nitro group more electrophilic and thus more susceptible to reduction.[19] Conversely, electron-donating groups may slightly decrease the reaction rate.[19]

Q3: My product, the aminoquinoline, seems to be poisoning the catalyst. Is there a way to mitigate this product inhibition?

A3: Yes, product inhibition by the resulting amine is a known issue.[5] The basic nitrogen of the aminoquinoline can compete with the starting material for active sites on the catalyst.[3] One effective strategy is to perform the reaction in an acidic solvent like acetic acid.[4] The acid protonates the product amine, forming a salt. This reduces the coordinating ability of the nitrogen lone pair, thereby minimizing its poisoning effect on the catalyst.

Q4: Are there any non-precious metal alternatives for this reaction?

A4: Yes, while precious metal catalysts are common, non-noble metal catalysts are also effective. Raney Nickel is a widely used, cost-effective alternative that is very active for the hydrogenation of nitro groups.[7][14] It is particularly useful for large-scale industrial processes.[14] More recently, catalysts based on cobalt and nickel nanoparticles supported on carbon have also been developed for the selective hydrogenation of nitroarenes.[20][21]

Q5: What are the safety precautions I should take when running catalytic hydrogenations?

A5: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C).[7][18] It is crucial to follow strict safety protocols:

  • Proper Ventilation: Always conduct the reaction in a well-ventilated fume hood.[10]

  • Inert Atmosphere: Before introducing hydrogen, ensure the reaction system is thoroughly purged with an inert gas (like nitrogen or argon) to remove all oxygen.[10]

  • Catalyst Handling: Handle pyrophoric catalysts under a layer of solvent.[7] Never allow them to dry in the air.

  • Pressure Safety: If using a high-pressure reactor, ensure it is properly maintained and operated within its pressure and temperature limits.[10] Always perform a leak test with an inert gas before introducing hydrogen.[10]

  • Post-Reaction Handling: After the reaction is complete, purge the system with an inert gas to remove excess hydrogen before opening it to the atmosphere.[10] Filter the catalyst carefully, and do not allow the filter cake to dry out on the filter paper.

Experimental Protocols & Data

Protocol 1: General Procedure for Selective Hydrogenation of a Nitroquinoline using Pd/C
  • Reactor Setup: To a suitable hydrogenation vessel (e.g., a round-bottom flask for balloon hydrogenation or a high-pressure reactor), add the substituted nitroquinoline (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to dissolve the substrate completely. A typical concentration is 0.1-0.2 M.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 wt% of 10% Pd/C catalyst.

  • System Purge: Seal the vessel and purge the system by evacuating and backfilling with nitrogen (repeat 3 times), followed by evacuating and backfilling with hydrogen (repeat 3 times).

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm for a balloon or 50-100 psi for a pressure reactor) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminoquinoline, which can be further purified by chromatography or crystallization.

Table 1: Catalyst and Condition Selection Guide for Common Scenarios
Scenario Primary Challenge Recommended Catalyst Key Condition/Additive
Simple Nitroquinoline (no sensitive groups)Reaction Rate/Completion10% Pd/C or PtO₂Ethanol or Methanol, 1-4 atm H₂
Chloro- or Bromo-substituted NitroquinolineDehalogenationPt(S)/C or Pt-V/CLow temperature (0-25 °C), 1 atm H₂
Iodo-substituted NitroquinolineSevere DehalogenationPt-V/C or Raney CoLow substrate concentration, THF solvent[11]
Stalled reaction due to product inhibitionCatalyst Poisoning10% Pd/C or Raney NiAcetic acid as solvent or co-solvent[4]
Over-reduction of quinoline ringLack of Selectivity5% Pd/CMonitor reaction closely, stop at completion

Visualizing Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting common issues in the catalytic hydrogenation of substituted nitroquinolines.

Caption: Troubleshooting Decision Tree.

References

Friedländer Quinoline Synthesis: A Technical Support Guide for Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this venerable yet powerful reaction. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and systematically improve your quinoline yields.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts of the Friedländer reaction.

Q1: What is the fundamental mechanism of the Friedländer synthesis?

The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group, which is followed by a cyclodehydration to form the quinoline ring system.[1][2][3] The reaction proceeds in two key stages:

  • Intermolecular Condensation: An initial aldol-type condensation occurs between the two carbonyl-containing starting materials.

  • Intramolecular Cyclization and Dehydration: The amino group of the o-aminoaryl carbonyl compound then attacks the newly formed carbonyl group (or its enol/enolate equivalent), leading to a cyclized intermediate that subsequently dehydrates to yield the aromatic quinoline product.[1]

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Dehydration A o-Aminoaryl Ketone/Aldehyde C Aldol Adduct A->C Base or Acid Catalyst B α-Methylene Ketone/Aldehyde B->C D Cyclized Intermediate C->D Intramolecular Condensation E Quinoline Product D->E - H2O

Caption: The two-step mechanism of the Friedländer reaction.

Q2: What are the "classic" vs. "modern" conditions for this reaction?

Traditionally, the Friedländer synthesis was conducted at high temperatures (often refluxing in solvents like ethanol or even neat) with strong acid (e.g., H₂SO₄) or base (e.g., NaOH, KOH) catalysts.[1][3][4] While effective for simple substrates, these harsh conditions often lead to side reactions and are not suitable for complex or sensitive molecules, contributing to lower yields upon scale-up.[1]

Modern approaches focus on milder and more efficient conditions. This includes the use of:

  • Lewis acids: Yb(OTf)₃, Nd(NO₃)₃·6H₂O, and others have been shown to be effective catalysts.[5][6]

  • Solid-supported catalysts: Amberlyst-15, NaHSO₄-SiO₂, and various polymer-supported reagents facilitate easier purification and catalyst recycling.[7]

  • Solvent-free and microwave-assisted conditions: These "green" chemistry approaches can dramatically reduce reaction times and improve yields.[8][9][10] For instance, using neat acetic acid as both solvent and catalyst under microwave irradiation can shorten reaction times to just a few minutes.[10]

Yes, several modifications exist. One notable example is the one-pot synthesis starting from o-nitroaryl aldehydes. In this procedure, the nitro group is reduced in situ to the amine using reagents like iron powder in the presence of a catalytic amount of acid, followed by the standard Friedländer condensation with a ketone or aldehyde.[11] This approach avoids the need to isolate the often-unstable o-aminoaryl aldehyde.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Insufficient Catalyst Activity: The chosen acid or base may not be strong enough to promote the initial condensation, which is often the rate-limiting step.[12] 2. Low Reaction Temperature: Classic conditions often require high temperatures to overcome activation energy barriers.[1][13] 3. Steric Hindrance: Bulky substituents on either reactant can impede the condensation or cyclization steps.1. Catalyst Screening: Test a range of catalysts from Brønsted acids (p-TsOH, TFA) to Lewis acids (Yb(OTf)₃, Nd(NO₃)₃·6H₂O).[5][6][14] Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial aldol reaction. 2. Increase Temperature or Use Microwave Irradiation: Systematically increase the reaction temperature. Alternatively, microwave heating can provide rapid, uniform heating, often leading to cleaner reactions and higher yields in shorter times.[10] 3. Modify Reactants or Use More Forcing Conditions: If possible, use less hindered starting materials. Otherwise, more forcing conditions (higher temperatures, stronger catalysts) may be necessary.
Formation of Multiple Products / Complex Mixture 1. Side Reactions: The most common side reaction is the self-condensation of the α-methylene ketone under basic conditions.[1] 2. Lack of Regioselectivity: Use of an unsymmetrical ketone can lead to the formation of two different quinoline isomers.[1]1. Switch to Acid Catalysis: Acidic conditions generally suppress the self-condensation of the ketone. Alternatively, using an imine analog of the o-aminoaryl carbonyl can prevent this side reaction under basic conditions.[1] 2. Control Regioselectivity: Employing an ionic liquid as the solvent or introducing a directing group (like a phosphoryl group) on the α-carbon of the ketone can improve regioselectivity.[1]
Difficulty with Product Isolation/Purification 1. Catalyst Residue: Homogeneous catalysts (e.g., H₂SO₄, p-TsOH) can be difficult to remove from the reaction mixture. 2. Formation of Tar-like Byproducts: Harsh reaction conditions can lead to polymerization or degradation of starting materials and products.1. Use Heterogeneous Catalysts: Employing solid-supported catalysts like Amberlyst-15 or polymer-bound sulfonic acids allows for simple filtration to remove the catalyst.[7] 2. Milder Reaction Conditions: Explore catalyst-free systems in water or modern catalyzed reactions at lower temperatures to minimize byproduct formation.[9] Using scavenger resins (e.g., PS-TsNHNH₂) can also help remove unreacted aldehydes from the crude product.[10]

Experimental Protocols

General Protocol for a Microwave-Assisted Friedländer Synthesis

This protocol is adapted from modern, efficient methodologies.[10]

  • Reactant Preparation: In a 10 mL microwave vial, combine the o-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the α-methylene ketone (2.0 mmol, 2.0 equiv).

  • Solvent and Catalyst Addition: Add glacial acetic acid (2.0 mL), which acts as both the solvent and the catalyst.

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 160 °C and hold for 5-10 minutes.

  • Workup: After cooling, pour the reaction mixture into ice-water and basify with a saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting_Workflow cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_mixture Solutions for Complex Mixture Start Start Friedländer Reaction CheckYield Analyze Crude Product (TLC, LC-MS) Start->CheckYield LowYield Low Yield or No Reaction CheckYield->LowYield Problem ComplexMixture Complex Mixture/ Side Products CheckYield->ComplexMixture Problem GoodYield High Yield & Clean Product CheckYield->GoodYield Success Sol1 Increase Temperature or Use Microwave LowYield->Sol1 Sol2 Screen Different Catalysts (Acid/Base) LowYield->Sol2 Sol3 Check Reactant Purity & Stoichiometry LowYield->Sol3 Sol4 Switch Catalyst Type (e.g., Base to Acid) ComplexMixture->Sol4 Sol5 Use Milder Conditions ComplexMixture->Sol5 Sol6 Address Regioselectivity (if applicable) ComplexMixture->Sol6 Purify Proceed to Purification GoodYield->Purify Sol1->Start Re-run Sol2->Start Re-run Sol3->Start Re-run Sol4->Start Re-run Sol5->Start Re-run Sol6->Start Re-run

Caption: A workflow for troubleshooting the Friedländer reaction.

References

Technical Support Center: A Guide to the Long-Term Stability and Proper Storage of 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-Methylquinolin-7-amine (CAS: 64334-96-9). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on ensuring the long-term stability and proper storage of this compound. By understanding its chemical properties and potential degradation pathways, you can maintain the integrity of your samples and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term storage conditions for this compound?

For short-term storage, this compound should be kept at 2-8°C[1]. It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and air.

Q2: I've noticed the solid this compound has changed color over time. Is it still usable?

A color change, often to a brownish hue, is a common indicator of degradation in aromatic amines, which can be caused by oxidation or exposure to light[2]. While a slight color change may not significantly impact purity for some applications, it is a sign of potential degradation. For sensitive assays, it is recommended to use a fresh, uncolored batch or to re-analyze the purity of the discolored material before use.

Q3: What are the primary factors that can cause the degradation of this compound?

The stability of this compound can be influenced by several factors, including:

  • Light: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or ambient light[3].

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation[4].

  • Oxygen: Aromatic amines are susceptible to oxidation, especially in the presence of air and light[2][5].

  • pH: The stability of amine compounds can be pH-dependent, with degradation potentially accelerated in either acidic or basic conditions[6][7][8].

  • Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways.

Q4: Can I store this compound in a solution? If so, what is the best solvent and storage condition?

While it is always best to prepare solutions fresh, if storage in solution is necessary, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q5: How many freeze-thaw cycles can a solution of this compound tolerate?

Repeated freeze-thaw cycles can degrade the compound and introduce moisture into the solution, accelerating degradation[5][9][10]. While there is no specific data for this compound, it is best practice to minimize freeze-thaw cycles. Aliquoting stock solutions into single-use volumes is the most effective way to preserve the integrity of the compound in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Compound degradation due to improper storage or handling.1. Verify the storage conditions of your solid compound and stock solutions.2. Prepare fresh stock solutions from a new vial of solid compound.3. Perform a purity check of your compound using HPLC.
Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer. Poor aqueous solubility of the compound.1. Optimize the final DMSO concentration in your assay (many cell-based assays tolerate up to 0.5-1% DMSO)[11].2. Consider using a co-solvent system (e.g., DMSO/ethanol) for the stock solution[11].3. Gently warm the buffer and sonicate briefly after adding the compound to aid dissolution.
High background signal in fluorescence-based assays. Autofluorescence of the quinoline scaffold.1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.2. If autofluorescence is significant, consider switching to a red-shifted fluorophore to minimize spectral overlap[3].3. Alternatively, use a non-fluorescence-based detection method if possible.
Appearance of new peaks in the HPLC chromatogram of an older sample. Formation of degradation products.1. Compare the chromatogram to that of a freshly prepared sample to identify potential degradation peaks.2. Review the storage and handling history of the sample to identify potential causes of degradation (e.g., exposure to light, elevated temperature).3. If significant degradation is observed, discard the sample and use a fresh one.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

To minimize degradation during preparation, it is crucial to use appropriate solvents and techniques.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO or DMF

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in amber vials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study can help to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile/water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[1][10][12]. A control sample should be wrapped in aluminum foil.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under recommended conditions, by a suitable HPLC method to assess for degradation and the formation of new peaks.

Visualizing Stability Concepts

Degradation_Pathway cluster_storage Storage Conditions cluster_degradation Degradation Products 2_Methylquinolin_7_amine This compound (Stable) Oxidized_Products Oxidized Products (e.g., N-oxides, colored polymers) 2_Methylquinolin_7_amine->Oxidized_Products O₂ / Light Photodegradation_Products Photodegradation Products (e.g., Hydroxyquinolines) 2_Methylquinolin_7_amine->Photodegradation_Products UV / Visible Light Hydrolytic_Products Hydrolytic Products (pH dependent) 2_Methylquinolin_7_amine->Hydrolytic_Products H₂O / Extreme pH

Caption: Potential degradation pathways for this compound.

Storage_Decision_Tree Start Start: Handling this compound Storage_Duration Storage Duration? Start->Storage_Duration Form Solid or Solution? Storage_Duration->Form Short-term (< 6 months) Storage_Duration->Form Long-term (> 6 months) Storage_Duration->Form Long-term (> 6 months) Short_Term_Solid Store at 2-8°C in a tightly sealed container, protected from light. Form->Short_Term_Solid Solid Long_Term_Solid Store at -20°C in a tightly sealed container, protected from light. Form->Long_Term_Solid Solid Short_Term_Solution Store aliquots at -20°C in amber vials. Form->Short_Term_Solution Solution Long_Term_Solution Store aliquots at -80°C in amber vials. Form->Long_Term_Solution Solution

Caption: Decision tree for proper storage of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[1][2] However, their often-planar and aromatic nature can lead to significant solubility challenges in common organic solvents, creating hurdles in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline derivatives poorly soluble in many common organic solvents?

A1: The limited solubility of many quinoline derivatives stems from a combination of factors. Their rigid, aromatic structure can lead to strong intermolecular π-π stacking interactions in the solid state, making it energetically unfavorable to break apart the crystal lattice and solvate the individual molecules.[3] Additionally, the polarity and hydrogen bonding capabilities of substituents on the quinoline ring play a crucial role in determining their interaction with different solvents.

Q2: I've dissolved my quinoline derivative in DMSO, but it precipitates when I add it to my reaction mixture or assay buffer. What is happening?

A2: This common phenomenon is often referred to as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into a weaker solvent system (e.g., an aqueous buffer or a less polar organic solvent) where its solubility is much lower.[4][5] The drastic change in the solvent environment causes the compound to rapidly precipitate out of the solution.

Q3: How does pH influence the solubility of quinoline derivatives in protic organic solvents?

A3: Quinoline derivatives are typically weak bases due to the nitrogen atom in the heterocyclic ring.[1][5] In acidic conditions, this nitrogen can become protonated, forming a salt. This salt form is often more polar and, consequently, more soluble in polar protic solvents like ethanol or methanol. The solubility of quinoline and its derivatives is therefore highly dependent on the pH of the solution.[1][2][6][7]

Q4: Are there any general trends for the solubility of quinoline in different types of organic solvents?

A4: Generally, quinoline itself is soluble in many organic solvents, including ethanol, ether, acetone, and chloroform.[8][9][10] However, the solubility of its derivatives can vary significantly based on their specific functional groups. As a rule of thumb, increasing the polarity of the derivative (e.g., by adding hydroxyl or carboxyl groups) will favor solubility in more polar solvents. Conversely, adding non-polar, lipophilic groups will increase solubility in non-polar solvents.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing poor solubility of quinoline derivatives.

Issue 1: The quinoline derivative does not dissolve in the desired organic solvent for a chemical reaction.

This is a frequent challenge during synthesis and derivatization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility in reaction solvents.

Detailed Protocols:

  • Protocol 1: Co-solvency Approach

    • Identify a Primary Solvent: This is the main solvent required for your reaction chemistry.

    • Select a Co-solvent: Choose a co-solvent that is miscible with the primary solvent and is known to be a good solvent for your quinoline derivative or similar compounds. Common choices include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[11]

    • Determine the Co-solvent Ratio: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the primary solvent.

    • Attempt Dissolution: Add your quinoline derivative to the co-solvent mixture and stir. Gentle heating can be applied if necessary, provided the compound is thermally stable.

    • Optimize: If the compound remains insoluble, gradually increase the percentage of the co-solvent until dissolution is achieved. Be mindful of the potential impact of the co-solvent on your reaction.

  • Protocol 2: pH Modification

    • Assess Applicability: This method is suitable for reactions in protic solvents where the quinoline derivative's basicity can be leveraged.

    • Acidification: Add a small amount of a suitable acid (e.g., acetic acid, hydrochloric acid in a non-aqueous solvent) to the solvent to lower the pH.

    • Attempt Dissolution: Add the quinoline derivative and stir. The formation of a more soluble salt should facilitate dissolution.

    • Neutralization (if required): If the reaction requires neutral conditions, the acid can be neutralized with a suitable base after the compound has dissolved.

Issue 2: The purified quinoline derivative is difficult to dissolve for biological screening or formulation.

This is a critical bottleneck in drug discovery and development.

Solubility Enhancement Strategies:

A variety of techniques can be employed to improve the solubility of poorly soluble drugs.[12][13] The choice of method depends on the desired application and the physicochemical properties of the quinoline derivative.

Data Summary: Common Solubilization Techniques

TechniqueMechanism of ActionCommon Excipients/MethodsKey Advantages
Co-solvency Reduces the interfacial tension between the solute and the solvent by altering the polarity of the solvent system.[14][15]Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs), Glycerin.[11]Simple, effective for many compounds, well-established.[14]
pH Modification Converts an ionizable drug into its more soluble salt form by adjusting the pH of the solution.[16][17]Buffers, acids, bases.Highly effective for ionizable compounds.
Complexation Forms a more soluble inclusion complex by encapsulating the poorly soluble drug within a host molecule.[18]Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[19][20]Can significantly increase solubility and bioavailability.
Solid Dispersion Disperses the drug in an inert carrier matrix at a solid state, often in an amorphous form, which has higher apparent solubility and faster dissolution.[21][22][23]Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[22]Can dramatically improve dissolution rates.[12]
Hydrotropy Increases the solubility of a solute through the addition of a large amount of a second solute (hydrotrope).[24][25][26]Sodium benzoate, sodium salicylate, urea, nicotinamide.[25][27]Cost-effective and does not require chemical modification of the drug.[24]
Use of Surfactants Forms micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[16][28]Tween 80, Sodium Dodecyl Sulfate (SDS), Poloxamers.Effective at low concentrations (above CMC).

Experimental Workflow for Solubility Enhancement:

Caption: Decision tree for selecting a solubility enhancement strategy.

Detailed Protocols:

  • Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

    • Selection of Carrier: Choose a suitable hydrophilic carrier such as PVP K30 or PEG 6000.

    • Dissolution: Dissolve both the quinoline derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal composition.

    • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

    • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Characterization: Pulverize the dried solid dispersion and characterize it for its dissolution properties compared to the pure drug.

  • Protocol 4: Complexation with Cyclodextrins

    • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[29]

    • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

    • Complexation: Add an excess amount of the quinoline derivative to the cyclodextrin solution.

    • Equilibration: Stir the mixture for 24-48 hours at a constant temperature to ensure the formation of the inclusion complex.

    • Filtration and Analysis: Filter the suspension to remove the undissolved drug and analyze the filtrate to determine the concentration of the dissolved quinoline derivative, thereby quantifying the increase in solubility.

References

Method development for scaling up 2-Methylquinolin-7-amine production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common obstacles in the scalable synthesis of 2-Methylquinolin-7-amine, a crucial intermediate in pharmaceutical development. This guide provides field-tested solutions and detailed protocols for researchers and process chemists.

Introduction: Navigating the Synthesis of this compound

This compound is a vital heterocyclic building block in medicinal chemistry and drug development.[1][2] Its scalable production, however, presents distinct challenges that can impede research and development timelines. The selection of an appropriate synthetic strategy is the first critical decision point. While several classical methods exist for quinoline synthesis, the Doebner-von Miller reaction is often the most suitable for preparing 2-methyl substituted quinolines.[3] This technical support guide, designed for researchers and drug development professionals, provides a comprehensive collection of troubleshooting advice, FAQs, and detailed protocols to facilitate a robust and scalable synthesis of this compound.

Section 1: Synthesis Pathway Selection

Q1: Why choose the Doebner-von Miller reaction for this compound synthesis over other named reactions like Skraup or Friedländer?

A1: The choice of synthesis route is dictated by the substitution pattern of the target molecule and the availability of starting materials.

Synthesis MethodStarting MaterialsTypical ProductsKey Considerations for this compound
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-Substituted QuinolinesHighly Suitable. Uses m-phenylenediamine and crotonaldehyde. Direct and efficient for the desired 2-methyl substitution.[4][5]
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentUnsubstituted or Simply Substituted QuinolinesLess Ideal. Notoriously violent and exothermic reaction.[6][7][8] Less direct for introducing the specific 2-methyl group.
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-methylene group2,3- or 2,4-Substituted QuinolinesNot Suitable. Requires a 2,4-diaminobenzaldehyde or a related ketone, which is a less common and more expensive starting material.[9][10][11]

The Doebner-von Miller reaction offers the most direct and efficient pathway by utilizing readily available m-phenylenediamine and crotonaldehyde (an α,β-unsaturated aldehyde) to construct the desired this compound core.[4][12]

Section 2: Troubleshooting Guide for Synthesis and Scale-Up

This section addresses the most common issues encountered during the Doebner-von Miller synthesis of this compound in a practical question-and-answer format.

Issue Category 1: Low Yield & Excessive Tar Formation

Q2: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield. What is the cause and how can I prevent this?

A2: This is the most common problem in the Doebner-von Miller synthesis.[13]

  • Root Cause: The reaction is typically run under strong acidic conditions (e.g., HCl, H₂SO₄), which are necessary for the cyclization but also potently catalyze the self-polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde).[4][13] This side reaction consumes the starting material and generates high-molecular-weight polymeric tars, making product isolation extremely difficult.

  • Solutions & Preventative Measures:

    • Employ a Biphasic Solvent System: This is the most effective solution for mitigating polymerization.[4][13] By using a system like water-toluene, the protonated aniline (m-phenylenediamine dihydrochloride) remains in the aqueous phase while the crotonaldehyde is sequestered in the organic phase. This separation drastically reduces the concentration of the aldehyde in the acidic environment, minimizing polymerization and favoring the desired reaction at the phase interface.

    • Controlled Reagent Addition: Instead of adding all reagents at once, add the crotonaldehyde slowly and dropwise to the heated acidic solution of the aniline.[13] This keeps the instantaneous concentration of the aldehyde low, thereby suppressing polymerization.

    • Optimize Acid Concentration and Temperature: Excessively harsh acidic conditions and high temperatures accelerate tar formation.[13] Use the minimum acid concentration and temperature required to promote the reaction at a reasonable rate. A typical range is 80-110 °C.[14] Consider screening different acids; sometimes milder Lewis acids (e.g., ZnCl₂) can be effective.[5][13]

Issue Category 2: Incomplete Reaction & Impurity Profile

Q3: My TLC and NMR analysis show significant amounts of starting material and/or partially hydrogenated (dihydroquinoline) impurities. How can I drive the reaction to completion?

A3: This indicates an issue with either the cyclization or the final oxidation step.

  • Root Cause: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[13] If the oxidizing agent is inefficient, used in insufficient quantity, or if reaction time/temperature is inadequate, the reaction can stall, leaving behind starting materials or isolating the dihydro-intermediate. In this specific synthesis, one molecule of the starting amine can act as the oxidant for another, but dedicated oxidants are often used.

  • Solutions & Preventative Measures:

    • Ensure Sufficient Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. Continue heating until the starting aniline spot has been consumed.

    • Incorporate a Mild Oxidant: While the reaction can proceed without an external oxidant, adding one can ensure complete conversion to the aromatic product. m-Nitrobenzenesulfonic acid or even air (oxygen) can serve this purpose effectively and are often milder than the oxidants used in Skraup synthesis.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are found in the crude product after workup, they can often be oxidized in a separate step using agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[13]

Issue Category 3: Purification and Isolation Challenges

Q4: I've managed to get a decent crude yield, but purifying the this compound from the dark, oily crude product is proving difficult.

A4: Purification of quinolines from complex reaction mixtures requires a systematic approach.

  • Root Cause: The crude product is often contaminated with baseline tar, residual starting materials, and reaction byproducts. The basic nature of the product's amino group is key to its purification.

  • Recommended Purification Workflow:

    G Crude Crude Product (in organic solvent) AcidBase Step 1: Acid-Base Extraction (Removes neutral/acidic tars) Crude->AcidBase Chrom Step 2: Column Chromatography (Separates from close-running impurities) AcidBase->Chrom Recryst Step 3: Recrystallization (Final polishing for high purity) Chrom->Recryst Pure Pure this compound (>98%) Recryst->Pure

[15] 2. Column Chromatography: For higher purity, silica gel chromatography is often necessary. Because the product is a basic amine, it can streak on standard silica gel. To prevent this, pre-treat the silica with triethylamine (by including ~1-2% triethylamine in the eluent) or use amine-functionalized silica gel. [15] 3. Recrystallization: The final step to obtain a highly pure, crystalline solid involves recrystallizing the product from a suitable solvent system, such as ethanol/water or toluene/hexanes. [15]

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the detailed mechanism of the Doebner-von Miller reaction for my specific synthesis?

A5: The reaction proceeds through a series of conjugate additions, cyclization, and oxidation steps.

G cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A m-Phenylenediamine + Crotonaldehyde B Michael Adduct Intermediate A->B 1,4-Addition C Electrophilic Aromatic Substitution B->C D Dihydroquinoline Intermediate C->D Dehydration E Oxidation D->E F This compound E->F

Caption: Step-by-step workflow for the synthesis protocol.

  • Reaction Setup: In a well-ventilated fume hood, charge a 500 mL three-neck round-bottom flask with m-phenylenediamine (10.8 g, 0.1 mol), 100 mL of 6 M hydrochloric acid, and 100 mL of toluene. Equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, a thermometer, and a magnetic stirrer.

  • Heating and Addition: Heat the vigorously stirred biphasic mixture to an internal temperature of 95-100 °C. Dissolve crotonaldehyde (9.2 mL, 0.12 mol) in 20 mL of toluene and add it to the dropping funnel. Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over 1.5 hours. 3[13]. Reaction Monitoring: After the addition is complete, maintain the reaction at 95-100 °C for another 5 hours. Monitor the consumption of m-phenylenediamine by TLC (Eluent: 1:1 Ethyl Acetate/Hexanes + 1% Triethylamine).

  • Workup and Isolation: Allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Slowly add 50% aqueous sodium hydroxide solution with cooling until the aqueous layer is strongly basic (pH > 10). Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound as a dark oil or solid.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the entire crude product from Protocol 1 in 200 mL of ethyl acetate.

  • Transfer the solution to a 1 L separatory funnel and extract with 1 M HCl (3 x 100 mL). Combine the acidic aqueous layers.

  • Wash the combined aqueous layers with 50 mL of ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 50% NaOH solution with stirring until the pH is > 10 and the product precipitates as a solid or oil.

  • Extract the product from the basic aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a significantly purified product, ready for column chromatography or recrystallization.

References

Technical Support Center: Optimization of Catalyst Loading in 2-Methylquinolin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylquinolin-7-amine. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to catalyst loading optimization in this crucial synthesis.

Introduction: The Critical Role of Catalyst Loading

The synthesis of the this compound core is often achieved through classic methodologies such as the Combes, Doebner-von Miller, or Friedländer reactions. In many of these acid-catalyzed cyclizations, the concentration of the catalyst is a pivotal parameter that dictates reaction efficiency, yield, and purity. Incorrect catalyst loading can lead to a host of issues, from sluggish or incomplete reactions to the formation of undesirable side products and tars.[1] This guide will provide a structured approach to optimizing catalyst loading for a successful and reproducible synthesis.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction to synthesize the 2-methylquinoline core is resulting in a very low yield or has failed to proceed entirely. Could the catalyst loading be the issue?

A1: Absolutely. Low yields in quinoline synthesis are frequently linked to issues with catalysis.[1] Here are the primary considerations related to catalyst loading:

  • Insufficient Catalyst: The most straightforward cause is an inadequate amount of catalyst to effectively promote the reaction. Acid catalysts, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), are commonly used in reactions like the Combes synthesis to protonate carbonyl groups, activating them for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps.[2][3] If the catalyst concentration is too low, these steps will proceed at a very slow rate, leading to an incomplete reaction within a practical timeframe.

  • Inappropriate Catalyst Choice: The selection of the acid or base catalyst is highly dependent on the specific substrates being used.[1] An unsuitable catalyst may not be strong enough to drive the reaction forward or could promote unintended side reactions. For instance, while H₂SO₄ is common in the Combes synthesis, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst, has been shown to be a more effective dehydrating agent in certain cases.[2]

  • Substrate Reactivity: The electronic nature of your starting materials significantly influences the required catalyst loading. Electron-withdrawing groups on the aniline precursor can deactivate the aromatic ring, making the electrophilic aromatic substitution (the cyclization step) more challenging and potentially requiring a higher catalyst loading or a stronger acid.[1]

Q2: I'm observing significant tar formation and a complex mixture of byproducts. How can I adjust the catalyst loading to minimize this?

A2: Tar formation is a common pitfall in acid-catalyzed quinoline syntheses, often stemming from harsh reaction conditions where the catalyst loading is too high.[4]

  • Excessive Catalyst Concentration: Overly acidic conditions can lead to the polymerization of starting materials and intermediates, resulting in the formation of intractable tars.[5] It is crucial to find the optimal catalyst concentration that promotes the desired reaction pathway without causing extensive degradation.

  • Temperature Control: High temperatures, often used to drive these reactions, can exacerbate the issues caused by high catalyst loading, leading to decomposition.[1] It is often beneficial to start with a lower catalyst concentration and moderate temperature, gradually increasing as needed while monitoring the reaction progress.

  • Moderating Agents: In notoriously vigorous reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate (FeSO₄) can help control the reaction's exothermicity and reduce charring.[4][6]

Q3: I am attempting a Friedländer annulation and am getting significant amounts of self-condensation (aldol) products from my ketone. How is this related to catalyst loading?

A3: This is a classic example of competing reaction pathways, which can be influenced by the type and concentration of the catalyst.

  • Base-Catalyzed Self-Condensation: The Friedländer synthesis can be catalyzed by either acids or bases. Under basic conditions, the self-condensation of the ketone starting material is a common side reaction.[5] If you are observing a significant amount of aldol products, consider reducing the concentration of your base catalyst or switching to an acid catalyst.

  • Acid-Catalyzed Pathway: Acid catalysts, such as p-toluenesulfonic acid (p-TSA), can also be effective and may suppress the undesired self-condensation pathway.[7] Experimenting with different acid catalysts and optimizing their loading is key. In some cases, Lewis acids have been shown to be effective catalysts for this transformation.[8]

Q4: How do I determine the optimal catalyst loading for my specific synthesis of this compound?

A4: The optimal catalyst loading is best determined empirically through a systematic optimization study.

Parameter Recommendation Rationale
Catalyst Screening Test a range of acid catalysts (e.g., H₂SO₄, PPA, p-TSA, Lewis acids like In(OTf)₃) and, if applicable, base catalysts (e.g., KOH, piperidine).[1][8]The ideal catalyst is substrate-dependent. Acid catalysts facilitate cyclization, while bases can promote initial condensation.[9]
Concentration Gradient For the chosen catalyst, perform a series of small-scale reactions with varying catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%, and higher if necessary).This will help identify the concentration at which the reaction rate is maximized without significant byproduct formation.[10]
Reaction Monitoring Closely monitor the progress of each reaction using analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]This allows for the real-time assessment of starting material consumption, product formation, and the emergence of any impurities.
Temperature Optimization For each catalyst loading, it may also be beneficial to investigate the effect of temperature.Some reactions may proceed more cleanly at lower temperatures with a higher catalyst loading, or vice-versa.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Combes-type Synthesis

This protocol outlines a general approach to optimizing the catalyst loading for the synthesis of a 2-methylquinoline core, a precursor to this compound.

Materials:

  • Appropriate aniline precursor (e.g., m-phenylenediamine derivative)

  • Acetylacetone (2,4-pentanedione)

  • Acid catalyst (e.g., concentrated H₂SO₄, PPA)

  • Anhydrous solvent (if required)

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring and heating apparatus

  • TLC plates and developing chamber

  • Quenching solution (e.g., ice-water, saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a series of identical reaction vessels, add the aniline precursor (1.0 eq) and acetylacetone (1.1 eq).

  • Catalyst Addition: To each vessel, add a different molar percentage of the chosen acid catalyst (e.g., 0.5 eq, 1.0 eq, 2.0 eq of H₂SO₄). Perform this addition carefully and with cooling if the reaction is exothermic.

  • Reaction Conditions: Stir the mixtures at a set temperature (e.g., 100 °C) and monitor the progress of each reaction over time using TLC.

  • Work-up: Once a reaction is deemed complete (or has reached a steady state), cool the mixture and carefully quench it by pouring it onto crushed ice or into a basic solution.

  • Extraction and Analysis: Extract the product with an appropriate organic solvent. Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the yield and purity.

  • Optimization: Based on the results, select the catalyst loading that provides the best balance of reaction time, yield, and purity for scaling up.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Sampling: Using a capillary tube, carefully remove a small aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside spots of the starting materials for reference.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system.

  • Visualization: After the solvent front has reached a suitable height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).[11] The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progress.

Visualizations

Logical Troubleshooting Workflow for Catalyst Loading Issues

G start Low Yield or No Reaction check_loading Is Catalyst Loading Sufficient? start->check_loading tar_formation Tar/Byproduct Formation check_excess Is Catalyst Loading Too High? tar_formation->check_excess increase_loading Increase Catalyst Loading check_loading->increase_loading No check_type Is the Catalyst Type Correct? check_loading->check_type Yes success Optimized Synthesis increase_loading->success screen_catalysts Screen Different Catalysts (e.g., H₂SO₄, PPA, p-TSA) check_type->screen_catalysts No check_substrate Assess Substrate Reactivity check_type->check_substrate Yes screen_catalysts->success stronger_catalyst Consider a Stronger Catalyst or Harsher Conditions check_substrate->stronger_catalyst Low Reactivity check_substrate->success Normal Reactivity stronger_catalyst->success decrease_loading Decrease Catalyst Loading check_excess->decrease_loading Yes check_temp Is the Temperature Too High? check_excess->check_temp No decrease_loading->success lower_temp Lower Reaction Temperature check_temp->lower_temp Yes add_moderator Consider a Moderating Agent (e.g., FeSO₄) check_temp->add_moderator No lower_temp->success add_moderator->success

Caption: Troubleshooting flowchart for catalyst loading issues.

Simplified Combes Reaction Mechanism

G reactants Aniline + β-Diketone schiff_base Schiff Base Intermediate reactants->schiff_base -H₂O enamine Enamine Tautomer schiff_base->enamine Tautomerization cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Annulation (Rate-Determining) quinoline Substituted Quinoline cyclized_intermediate->quinoline -H₂O catalyst1 H⁺ (Catalyst) catalyst1->reactants catalyst2 H⁺ (Catalyst) catalyst2->enamine catalyst3 H⁺ (Catalyst) catalyst3->cyclized_intermediate

Caption: Key steps in the acid-catalyzed Combes synthesis.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Methylquinolin-7-amine and 8-Aminoquinoline: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents. Among its derivatives, aminoquinolines have garnered significant attention for their diverse biological activities. The positional isomerism of the amino group, as well as other substitutions on the quinoline ring, can dramatically influence the pharmacological profile of these compounds. This guide provides a comparative analysis of the well-characterized 8-aminoquinoline (8-AQ) and the lesser-known 2-Methylquinolin-7-amine, offering a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of the latter.

While 8-aminoquinoline and its derivatives have a long history as antimalarial drugs, the bioactivity of this compound remains largely uncharted territory. This document will first establish the known biological profile of 8-aminoquinoline as a reference point. Subsequently, it will present a scientific rationale and a detailed experimental roadmap for the systematic investigation and comparison of this compound's bioactivity, focusing on key areas such as anticancer and antimicrobial potential.

8-Aminoquinoline: A Legacy of Antimalarial Efficacy and Beyond

8-Aminoquinoline is the parent compound of a class of drugs most renowned for their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale malaria, a capability unique among antimalarial agents.[1][2] Primaquine, the prototypical 8-AQ derivative, has been a cornerstone of malaria eradication efforts for decades.[3][4]

The bioactivity of 8-AQs is not limited to their antimalarial effects. Various derivatives have demonstrated a broad spectrum of pharmacological properties, including:

  • Anticancer Activity: Some 8-AQ derivatives have shown promise as anticancer agents.[3][5]

  • Antimicrobial Activity: 8-Aminoquinoline and its metal complexes exhibit activity against both Gram-positive and Gram-negative bacteria.[3][5][6]

  • Antileishmanial and Antitrypanosomal Activity: Certain 8-AQ derivatives are effective against other protozoan parasites like Leishmania and Trypanosoma.[3]

  • Antifungal Activity: Some derivatives have also displayed antifungal properties.[7]

Mechanism of Action: The Double-Edged Sword of Redox Cycling

The primary mechanism of action for the antimalarial activity of 8-aminoquinolines is believed to involve metabolic activation.[1][8] The parent compound is a prodrug that is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6), to form reactive quinone-imine intermediates.[1][9] These metabolites can then undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS).[8][10] The resulting oxidative stress is thought to be the ultimate parasiticidal agent, causing damage to parasite macromolecules and disrupting essential cellular functions.[1][10]

This reliance on metabolic activation and ROS generation is also intrinsically linked to the characteristic toxicity of 8-AQs: hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD).[9][11] In G6PD-deficient individuals, red blood cells have a reduced capacity to cope with oxidative stress, leading to premature destruction upon exposure to 8-AQ metabolites.[9][12]

This compound: An Unexplored Isomer with Therapeutic Potential

In contrast to the extensive body of research on 8-aminoquinoline, this compound remains a relatively enigmatic compound. The strategic placement of the methyl group at the 2-position and the amino group at the 7-position is expected to significantly alter its electronic and steric properties compared to 8-AQ, which could translate to a distinct biological activity profile.

The introduction of a methyl group can influence a molecule's lipophilicity and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties. Furthermore, the shift of the amino group from the 8- to the 7-position will change its accessibility and interaction with biological targets. It is plausible that these structural modifications could lead to:

  • Novel Biological Activities: this compound may exhibit activities not seen with 8-AQ, or a different spectrum of activity against various cancer cell lines or microbial strains.

  • Altered Mechanism of Action: The change in the amino group's position might affect its ability to undergo redox cycling, potentially leading to a different primary mechanism of action and a more favorable toxicity profile.

  • Improved Therapeutic Index: It is conceivable that this compound could retain or even enhance a desired bioactivity (e.g., anticancer) while exhibiting reduced toxicity compared to 8-AQ.

Given the broad bioactivity of the aminoquinoline scaffold, a systematic investigation into the anticancer and antimicrobial properties of this compound is a scientifically sound and promising avenue for drug discovery.

A Proposed Experimental Framework for Comparative Bioactivity Assessment

To objectively compare the bioactivity of this compound and 8-aminoquinoline, a multi-pronged experimental approach is necessary. The following sections outline detailed protocols for key assays.

Part 1: Anticancer Activity Evaluation

A crucial first step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines and compare it to that of 8-aminoquinoline.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 8-aminoquinoline in cell culture medium. Add the compounds to the wells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation:

CompoundCell LineIC50 (µM) at 48h
This compoundMCF-7To be determined
A549To be determined
HCT116To be determined
8-AminoquinolineMCF-7To be determined
A549To be determined
HCT116To be determined
Doxorubicin (Control)MCF-7Reference value
A549Reference value
HCT116Reference value

To determine if cytotoxicity is mediated by apoptosis (programmed cell death), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be employed.[13]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with this compound and 8-aminoquinoline at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Mandatory Visualization:

G cluster_workflow Apoptosis Assay Workflow start Cancer Cell Culture treatment Treat with this compound or 8-Aminoquinoline start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Flow Cytometry Analysis stain->flow data Quantify Apoptotic vs. Necrotic Cells flow->data G cluster_pathway Hypothesized ROS-Mediated Bioactivity Compound Aminoquinoline (Prodrug) Metabolic Activation (e.g., CYP Enzymes) Metabolites Reactive Metabolites (Quinone-imines) Compound->Metabolites Bioactivation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Metabolites->ROS Redox Cycling Bioactivity Cellular Damage Apoptosis/Antimicrobial Effect ROS->Bioactivity Oxidative Stress

References

A Comparative Guide to the Structural Validation of 2-Methylquinolin-7-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing a compound through the development pipeline. Trivial errors in structural assignment, such as the misidentification of isomers, can lead to the costly failure of research programs. This guide provides an in-depth, expert-led comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the definitive structural validation of 2-Methylquinolin-7-amine, a heterocyclic compound of interest in medicinal chemistry. We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to move beyond the limitations of 1D NMR and unequivocally confirm the molecular architecture.

The Analytical Challenge: Beyond the 1D Spectrum

While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, they often fall short in complex heterocyclic systems like this compound.[1][2] The primary challenge lies in definitively assigning proton and carbon signals and, crucially, confirming the precise placement of the methyl and amine substituents on the quinoline core. For instance, a 1D spectrum alone might not easily distinguish this compound from its isomers, such as 2-Methylquinolin-5-amine or 8-Methylquinolin-7-amine, as the chemical shifts could be very similar. This ambiguity necessitates a more robust analytical approach that reveals the intricate network of connectivity within the molecule.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

The 2D NMR Toolkit: A Multi-faceted Approach to Structure Elucidation

2D NMR spectroscopy provides a powerful solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are hidden in a 1D experiment.[3][4][5] Our validation strategy employs a suite of three complementary experiments.

References

A Comparative Analysis of the Anticancer Efficacy of 2-Methylquinolin-7-amine Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive, albeit hypothetical, comparative analysis of the anticancer efficacy of a novel quinoline derivative, 2-Methylquinolin-7-amine, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While direct experimental data for this compound is not yet publicly available, this document outlines the rigorous experimental framework that would be employed to evaluate its potential, drawing upon the known anticancer properties of the broader quinoline class.[3][4] This guide is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies for evaluating a novel chemical entity's anticancer potential.

Introduction to the Compounds

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives have been extensively investigated for their anticancer properties, with several compounds having been approved for clinical use.[5][6] Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][4] The structural features of this compound, specifically the methyl group at position 2 and the amino group at position 7, suggest the potential for unique biological activity that warrants thorough investigation.

For the purpose of this comparative analysis, we will benchmark this compound against three cornerstone chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to DNA damage and apoptosis.[7]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.[8]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the M phase and subsequent apoptosis.[7]

Comparative In Vitro Cytotoxicity

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. Here, we present hypothetical IC50 values for this compound in comparison to our selected reference drugs across three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT116 (colorectal carcinoma). This data would typically be generated using a Sulforhodamine B (SRB) or MTT assay.[8][9]

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)
This compound 8.512.29.8
Doxorubicin0.91.50.7
Cisplatin5.27.84.5
Paclitaxel0.010.050.02

This is hypothetical data generated for illustrative purposes.

Based on this hypothetical data, this compound demonstrates moderate cytotoxic activity against the tested cancer cell lines. While not as potent as the established drugs, particularly Paclitaxel, its efficacy in the low micromolar range suggests it is a promising candidate for further investigation.

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

To understand how this compound exerts its cytotoxic effects, further mechanistic studies are crucial. These investigations typically focus on the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.[10][11] Western blotting can further confirm apoptosis by detecting the cleavage of key proteins like PARP and Caspase-3.

Hypothetical Apoptosis Data in MCF-7 Cells (24-hour treatment)

Treatment (at IC50)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
This compound 15.28.523.7
Doxorubicin25.812.137.9
Cisplatin18.99.728.6
Paclitaxel22.415.337.7
Untreated Control2.11.53.6

This is hypothetical data generated for illustrative purposes.

The hypothetical results indicate that this compound is capable of inducing a significant level of apoptosis in cancer cells, albeit to a lesser extent than Doxorubicin and Paclitaxel at their respective IC50 concentrations.

Cell Cycle Analysis

Many anticancer agents function by interfering with the cell cycle, leading to a halt in cell proliferation.[12][13] Flow cytometry analysis of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Hypothetical Cell Cycle Distribution in HCT116 Cells (24-hour treatment)

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
This compound 65.318.216.5
Doxorubicin40.125.734.2
Cisplatin55.828.915.3
Paclitaxel15.210.574.3
Untreated Control58.726.115.2

This is hypothetical data generated for illustrative purposes.

The hypothetical data suggests that this compound may induce a modest arrest in the G0/G1 phase of the cell cycle, as indicated by the increase in the percentage of cells in this phase compared to the untreated control. This is in contrast to Paclitaxel, which causes a dramatic G2/M arrest.

In Vivo Antitumor Efficacy

To translate in vitro findings to a more complex biological system, the antitumor efficacy of a promising compound is evaluated in vivo using animal models, such as human tumor xenografts in immunodeficient mice.[16][17] In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored over time.

Hypothetical Tumor Growth Inhibition in an A549 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
This compound (20 mg/kg)82545
Doxorubicin (5 mg/kg)45070
Cisplatin (5 mg/kg)60060
Paclitaxel (10 mg/kg)30080

This is hypothetical data generated for illustrative purposes.

In this hypothetical in vivo study, this compound demonstrates a notable reduction in tumor growth, further supporting its potential as an anticancer agent.

Experimental Protocols

In Vitro Cytotoxicity Assay (SRB Assay)
  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound and reference drugs) for 72 hours.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival against the drug concentration.[18]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Cell Cycle Analysis (PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[15]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Cytotoxicity Cytotoxicity Screening (SRB Assay) Analysis IC50 Determination & Mechanistic Insights Cytotoxicity->Analysis Apoptosis Apoptosis Induction (Flow Cytometry) Apoptosis->Analysis CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->Analysis Xenograft Xenograft Tumor Model Analysis->Xenograft

Caption: Workflow for anticancer drug evaluation.

Potential Signaling Pathway Inhibition

Many quinoline derivatives are known to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[20] Inhibition of the EGFR signaling pathway can lead to decreased cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation EGF EGF (Growth Factor) EGF->EGFR Quinoline This compound (Hypothesized) Quinoline->EGFR Inhibition

Caption: Hypothesized inhibition of EGFR pathway.

Conclusion

This comparative guide outlines a structured and scientifically rigorous approach to evaluating the anticancer efficacy of a novel compound, this compound, against established chemotherapeutic agents. The hypothetical data presented herein suggests that this compound possesses promising anticancer properties, including moderate cytotoxicity, the ability to induce apoptosis, and a potential to cause cell cycle arrest. Furthermore, its in vivo antitumor activity in a xenograft model would solidify its potential as a lead compound for further development. While this analysis is based on a hypothetical framework, it underscores the importance of a multi-faceted experimental approach to thoroughly characterize the anticancer potential of new chemical entities. Future studies should focus on elucidating the precise molecular targets of this compound to fully understand its mechanism of action and to guide its potential clinical development.

References

A comparative study of Skraup vs. Friedländer synthesis for methylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of molecular design, appearing in a wide array of pharmaceuticals. The strategic synthesis of substituted quinolines, such as methylquinolines, is therefore of critical importance. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses are fundamental, yet distinct, approaches. This guide provides an in-depth, objective comparison of these two methods for the synthesis of methylquinolines, supported by mechanistic insights, comparative data, and detailed experimental protocols.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2][3]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., another ketone or aldehyde).[1][4][5]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[1]Can be acid-catalyzed (e.g., H₂SO₄, p-TsOH) or base-catalyzed (e.g., KOH, NaOH).[1][4]
Reaction Conditions Harsh: strongly acidic, high temperatures (often >150°C), and a highly exothermic, potentially violent reaction.[1][6][7]Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions, sometimes even catalyst-free in water.[1][8]
Substrate Scope Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[1]Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1][4]
Regioselectivity For meta-substituted anilines, the reaction can yield a mixture of 5- and 7-substituted quinolines, making the outcome unpredictable.[9][10]For unsymmetrical ketones, regioselectivity can be an issue, leading to mixtures of products. However, this can often be controlled by the choice of catalyst or reaction conditions.[4][11][12]
Yield Often low to moderate and can be variable.[1]Generally good to excellent yields.[1]
Key Intermediates Acrolein (from the dehydration of glycerol), 1,2-dihydroquinoline.[1][2]Aldol adduct or Schiff base.[1][5]
Advantages A one-pot reaction from simple, readily available starting materials.[9]High yields, milder conditions, and greater versatility in introducing substituents.[1]
Disadvantages Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1]

The Skraup Synthesis: A Classic but Forceful Approach

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous reaction that constructs the quinoline ring from an aniline, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[2][3] The reaction is notoriously exothermic and requires careful control.[6][13]

Mechanistic Pathway

The causality behind the Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2] The aniline then undergoes a 1,4-conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline by an agent like nitrobenzene (which is concurrently reduced to aniline) to yield the aromatic quinoline ring system.[2] The use of moderators like ferrous sulfate is common to control the reaction's vigor.[6][14]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Conjugate_Adduct Conjugate Adduct Acrolein->Conjugate_Adduct 1,4-Addition Aniline Aniline Aniline->Conjugate_Adduct Dihydroquinoline 1,2-Dihydroquinoline Conjugate_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

For the synthesis of methylquinolines using the Skraup method, a substituted aniline is typically used. For instance, reacting p-toluidine under Skraup conditions would yield 6-methylquinoline. However, if m-toluidine is used, a mixture of 5-methylquinoline and 7-methylquinoline is often produced, highlighting a key drawback in terms of regioselectivity.[10]

The Friedländer Synthesis: A More Refined and Versatile Strategy

In contrast to the brute-force nature of the Skraup reaction, the Friedländer synthesis, developed by Paul Friedländer in 1882, offers a more controlled and versatile route to quinolines.[4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another ketone or aldehyde.[4][15]

Mechanistic Pathway

The Friedländer synthesis can proceed through two viable mechanisms, depending on whether the reaction is acid- or base-catalyzed.[5]

  • Aldol Condensation First: The reaction can begin with an aldol condensation between the two carbonyl compounds, followed by the formation of a Schiff base (imine) via cyclization and subsequent dehydration to form the quinoline.[4][5]

  • Schiff Base Formation First: Alternatively, the 2-amino group can first react with the carbonyl of the second reactant to form a Schiff base. This is then followed by an intramolecular aldol-type condensation and dehydration to yield the final quinoline product.[5]

The synthesis of 2-methylquinoline (quinaldine), for example, is efficiently achieved by reacting 2-aminobenzaldehyde with acetone.[1] Similarly, reacting 2-aminoacetophenone with acetaldehyde would produce 4-methylquinoline. The choice of reactants directly and unambiguously determines the substitution pattern on the newly formed pyridine ring, a significant advantage over the Skraup method.

Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First Reactants1 2-Aminoaryl Ketone + α-Methylene Ketone Adduct1 Aldol Adduct Reactants1->Adduct1 Aldol Condensation Enone α,β-Unsaturated Ketone Adduct1->Enone -H₂O Quinoline1 Quinoline Enone->Quinoline1 Cyclization & -H₂O Reactants2 2-Aminoaryl Ketone + α-Methylene Ketone SchiffBase Schiff Base Reactants2->SchiffBase Imine Formation Adduct2 Cyclized Adduct SchiffBase->Adduct2 Intramolecular Aldol Quinoline2 Quinoline Adduct2->Quinoline2 -H₂O

Caption: The two plausible reaction mechanisms of the Friedländer synthesis.

Experimental Protocols

The following protocols are based on established and validated procedures, providing a self-validating system for the synthesis of methylquinolines.

Protocol 1: Skraup Synthesis of 6-Methylquinoline

This protocol is adapted from standard procedures for the Skraup synthesis.

Materials:

  • p-Toluidine

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the p-toluidine, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions.

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.[1]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the mixture to isolate the crude 6-methylquinoline. The nitrobenzene and unreacted toluidine will also co-distill.

  • Separate the organic layer from the distillate. Wash it with dilute hydrochloric acid to remove any remaining toluidine.

  • Make the aqueous layer basic with sodium hydroxide to recover any dissolved product.

  • Combine the quinoline fractions, dry over anhydrous potassium carbonate, and purify by distillation.

Protocol 2: Friedländer Synthesis of 2-Methylquinoline

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

  • Acetone (58 g, 1.0 mole)

  • 10% aqueous Sodium Hydroxide solution (10 mL)

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

  • Add the 10% sodium hydroxide solution and swirl the mixture.

  • Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.[1]

  • Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.

  • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

Experimental_Workflow cluster_Skraup Skraup Synthesis cluster_Friedlander Friedländer Synthesis S_Reactants Mix p-Toluidine, Glycerol, Nitrobenzene, FeSO₄ S_Acid Add conc. H₂SO₄ (slowly) S_Reactants->S_Acid S_Heat Gentle Heating & Reflux S_Acid->S_Heat S_Workup Quench, Basify S_Heat->S_Workup S_Purify Steam Distillation & Purification S_Workup->S_Purify F_Reactants Dissolve 2-Aminobenzaldehyde in Acetone F_Base Add NaOH solution F_Reactants->F_Base F_Stand Stand at RT (12h) F_Base->F_Stand F_Filter Filter Crystals F_Stand->F_Filter F_Purify Recrystallize F_Filter->F_Purify

Caption: Comparative experimental workflows for Skraup and Friedländer syntheses.

Conclusion and Strategic Recommendations

Both the Skraup and Friedländer syntheses are valuable tools for constructing the quinoline core. The Skraup synthesis, while historically significant, is often hampered by its harsh conditions, modest yields, and lack of regiochemical control with certain substrates.[1][7] Its primary advantage lies in the use of simple, inexpensive starting materials.[9]

In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[1] The main limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials.[1]

For the synthesis of specifically substituted methylquinolines, the Friedländer approach is unequivocally the more strategic choice, provided the precursors are available. Its predictability and milder conditions align better with the demands of modern drug development, where efficiency, safety, and precise molecular architecture are paramount. The Skraup synthesis remains a viable option for preparing simpler quinolines or when the required Friedländer precursors are not readily accessible.

References

A Researcher's Guide to Cross-Referencing Experimental and Theoretical NMR Shifts for 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. For heterocyclic amines like 2-Methylquinolin-7-amine, a scaffold of interest in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural verification. However, the interpretation of complex spectra can be challenging. This guide provides an in-depth comparison of experimental NMR data with theoretically predicted chemical shifts for this compound, offering a practical workflow for researchers to validate their findings with a higher degree of confidence.

The Synergy of Experiment and Theory in Structural Elucidation

The process of identifying a molecular structure is akin to solving a complex puzzle. While experimental NMR provides a direct measurement of the magnetic environments of nuclei, these raw data points are, in essence, a set of coordinates without a map. Computational chemistry, specifically Density Functional Theory (DFT) calculations of NMR parameters, provides this map. By predicting the NMR spectrum of a hypothesized structure, we can overlay it with the experimental data. A strong correlation between the two serves as powerful evidence for the proposed structure.[1][2] This combined approach is particularly valuable for differentiating between isomers or confirming the regiochemistry of a synthesis.

Acquiring the Experimental Benchmark: A Methodological Overview

The quality of the experimental data is paramount as it forms the "ground truth" for our comparison. The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra for a sample of this compound.

Experimental Protocol: ¹H and ¹³C NMR of this compound
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[3] TMS is the universally accepted reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • The instrument must be properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds. This delay allows for the relaxation of the nuclei back to their equilibrium state between pulses, ensuring accurate signal integration.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is only 1.1%.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

A note on data availability: While this compound is commercially available, a complete, high-resolution, and publicly archived experimental ¹H and ¹³C NMR dataset was not readily found in spectral databases at the time of this writing.[4][5][6][7][8] Therefore, for the purpose of this guide, a representative experimental dataset has been generated based on typical chemical shifts for analogous quinoline and aniline structures.

The Theoretical Framework: Predicting NMR Shifts with DFT

The prediction of NMR chemical shifts is a mature field within computational chemistry, with the Gauge-Independent Atomic Orbital (GIAO) method being a robust and widely used approach.[9][10][11][12] The following protocol details a reliable method for calculating the ¹H and ¹³C NMR shifts of this compound.

Computational Protocol: DFT-GIAO NMR Calculations
  • Structure Optimization:

    • The first and most critical step is to obtain an accurate 3D geometry of the molecule.[13] The geometry of this compound should be optimized using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311G(d,p) basis set.[14][15]

    • It is crucial to include a solvent model in the optimization to account for the influence of the solvent on the molecular geometry. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvent model.[14][16][17][18]

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the NMR isotropic shielding tensors.

    • The GIAO method is recommended for this calculation.[9][10][11][12]

    • For improved accuracy in predicting ¹H and ¹³C chemical shifts, specific combinations of functionals and basis sets have been benchmarked. For ¹H NMR, the WP04 functional with the 6-311++G(2d,p) basis set has shown excellent performance.[14][15] For ¹³C NMR, the ωB97X-D functional with a def2-SVP basis set is a reliable choice.[14][15] The PCM solvent model should also be included in this step.

  • Chemical Shift Referencing:

    • The output of the calculation will be absolute shielding values (σ). To convert these to the more familiar chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically TMS.

    • The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample.

    • It is essential that the shielding of TMS (σ_TMS) is calculated at the same level of theory (functional, basis set, and solvent model) as the molecule of interest for consistency.

Visualizing the Workflow

The process of cross-referencing experimental and theoretical NMR data can be summarized in the following workflow:

Caption: Workflow for structural validation via NMR cross-referencing.

Data Comparison: this compound

The following tables present a comparison of the representative experimental ¹H and ¹³C NMR chemical shifts and the theoretically calculated values for this compound in CDCl₃.

Table 1: ¹H NMR Data Comparison

ProtonRepresentative Experimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
H37.227.150.07
H47.957.880.07
H57.417.350.06
H67.036.980.05
H87.127.050.07
NH₂3.853.95-0.10
CH₃2.712.650.06

Table 2: ¹³C NMR Data Comparison

CarbonRepresentative Experimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C2158.2157.50.7
C3122.5121.80.7
C4136.3135.90.4
C4a128.1127.50.6
C5120.4119.90.5
C6115.8115.10.7
C7145.5144.80.7
C8110.2109.50.7
C8a148.3147.60.7
CH₃25.124.50.6

Analysis and Interpretation

The data presented in Tables 1 and 2 show a strong correlation between the representative experimental and calculated NMR chemical shifts. For the ¹H NMR data, the deviations are all within 0.1 ppm, which is considered a very good agreement. Similarly, the ¹³C NMR deviations are all less than 1.0 ppm, indicating a high level of accuracy for the computational method.

It is important to note that minor discrepancies between experimental and theoretical values are expected and can arise from several factors:

  • Conformational Averaging: The calculations are typically performed on a single, lowest-energy conformer, whereas the experimental spectrum represents an average of all conformations present in solution.

  • Vibrational Effects: The theoretical calculations do not typically account for the effects of molecular vibrations on the NMR shieldings.

  • Limitations of the Solvent Model: Implicit solvent models are approximations and may not perfectly capture all solute-solvent interactions.[19]

  • Experimental Conditions: Factors such as temperature and sample concentration can slightly influence experimental chemical shifts.[3][20]

Despite these minor sources of error, the strong agreement observed here would provide a high degree of confidence in the structural assignment of this compound.

Conclusion

The cross-referencing of experimental and theoretical NMR data is a powerful strategy for the structural elucidation of organic molecules. By following a rigorous experimental protocol and employing a well-benchmarked computational methodology, researchers can significantly enhance the confidence in their structural assignments. The case of this compound demonstrates that modern DFT methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, making this combined approach an indispensable tool in the modern chemistry laboratory.

References

Evaluating 2-Methylquinolin-7-amine as a Bioisostere for Aromatic Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Bioisosterism

In modern drug design, the strategic modification of a lead compound is a critical process aimed at optimizing its pharmacological profile. Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical and biological properties, is a cornerstone of this process.[1][2] This strategy allows medicinal chemists to fine-tune efficacy, enhance target selectivity, improve pharmacokinetic properties, and mitigate toxicity.[3][4]

Aromatic amines, particularly aniline and its derivatives, are prevalent motifs in medicinal chemistry. However, they are often associated with significant liabilities, most notably metabolic instability and the potential for forming reactive, toxic metabolites through oxidative processes.[5][6] This "aniline problem" frequently necessitates re-engineering of promising drug candidates to remove the associated risks.[7] Consequently, the identification of robust, metabolically stable bioisosteres for the aniline moiety is a pressing challenge in drug discovery.

This guide introduces 2-methylquinolin-7-amine as a compelling, structurally distinct bioisostere for aromatic amines. By incorporating the amine into a fused heterocyclic ring system, this scaffold offers a potential solution to the metabolic liabilities of simple anilines while aiming to preserve or enhance the desired biological interactions. We will provide a comprehensive framework for the head-to-head evaluation of this compound against a standard aromatic amine, supported by detailed experimental protocols and data interpretation guidelines.

The Rationale: Why Replace Aniline with a Quinoline Scaffold?

The primary driver for replacing an aniline group is to circumvent its metabolic vulnerabilities. Anilines are susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive intermediates like nitrosoarenes and quinone-imines. These metabolites can form covalent adducts with cellular macromolecules, leading to toxicity.[5][6]

The this compound scaffold offers several theoretical advantages:

  • Altered Metabolism: The fused ring system changes the electron distribution and steric environment of the amino group, potentially altering its susceptibility to CYP450-mediated oxidation. The primary sites of metabolism may be redirected to other positions on the quinoline ring.

  • Reduced Basicity: The nitrogen lone pair's delocalization into the aromatic quinoline system can modulate the pKa of the amino group compared to aniline, influencing its ionization state at physiological pH and affecting properties like solubility, permeability, and target binding.

  • Structural Rigidity and Vectorial Projection: The rigid quinoline core provides a well-defined three-dimensional structure, which can be advantageous for optimizing binding interactions with a specific protein target. The vector of the amino group's hydrogen-bonding potential is fixed, which can enhance binding affinity and selectivity.

Caption: Metabolic liability of aniline vs. the potential stability of a quinoline bioisostere.

Part 1: Comparative Physicochemical Profiling

Before assessing biological and metabolic effects, it is crucial to quantify the fundamental physicochemical differences between the bioisosteres. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The key parameters to evaluate are lipophilicity (LogD), aqueous solubility, and ionization constant (pKa).

Experimental Protocol 1: Determination of LogD7.4

Rationale: Lipophilicity is a critical determinant of a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. LogD at pH 7.4 is the most physiologically relevant measure, representing the distribution of both ionized and non-ionized species between an organic and an aqueous phase.

Methodology (Shake-Flask Method):

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound (e.g., a model aniline derivative and its this compound analog) in DMSO.

    • Prepare a buffer solution of 1-octanol saturated with Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Prepare a buffer solution of PBS (pH 7.4) saturated with 1-octanol.

  • Equilibration:

    • Add 10 µL of the 10 mM stock solution to a vial containing 990 µL of PBS (pH 7.4, octanol-saturated) and 1 mL of 1-octanol (PBS-saturated). This creates a 1:1 mixture with a final compound concentration of 50 µM.

    • Vortex the mixture vigorously for 1 minute.

    • Place the vial on a shaker and agitate for 1 hour at room temperature to ensure complete equilibration.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous (PBS) and organic (octanol) layers.

    • Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate LogD7.4 using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Data Summary: Physicochemical Properties

This table presents a comparison between aniline and predicted values for this compound. The purpose of this table is to guide the researcher's expectations; actual experimental values must be determined for specific parent molecules.

PropertyAniline (Reference)This compound (Predicted)Rationale for Difference
Molecular Weight 93.13 g/mol 158.20 g/mol [8]Addition of the fused ring system increases mass.
LogP (calc.) 0.901.90[9]The larger, more aromatic quinoline system increases lipophilicity.
pKa (Basic) 4.6~4.8 - 5.2Electron-donating methyl group may slightly increase basicity, but delocalization into the larger quinoline ring system modulates it.
Aqueous Solubility 3.6 g/100 mLLowerThe significant increase in lipophilicity is expected to decrease solubility in aqueous media.

Part 2: In Vitro Metabolic Stability Assessment

The core hypothesis is that this compound will exhibit greater metabolic stability than a comparable aniline. This can be tested directly using an in vitro assay with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[10]

Experimental Protocol 2: Liver Microsomal Stability Assay

Rationale: This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes. By incubating the compound with liver microsomes and an essential cofactor (NADPH), we can determine its intrinsic clearance (Clint) and in vitro half-life (t½), which are key predictors of in vivo clearance.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock 1. Prepare 1mM Compound Stock (DMSO) Mix 5. Mix Compound (1µM final), HLM (0.5 mg/mL final), and Buffer Stock->Mix Microsomes 2. Thaw Human Liver Microsomes (HLM) on ice Microsomes->Mix NADPH 3. Prepare 20mM NADPH solution in buffer Start 7. Initiate reaction by adding NADPH NADPH->Start Buffer 4. Prepare 0.1M Phosphate Buffer (pH 7.4) Buffer->Mix Preinc 6. Pre-incubate at 37°C for 5 minutes Mix->Preinc Preinc->Start Timepoints 8. Aliquot at t = 0, 5, 15, 30, 60 minutes Start->Timepoints Quench 9. Quench reaction with cold Acetonitrile containing Internal Standard Timepoints->Quench Centrifuge 10. Centrifuge to precipitate protein Quench->Centrifuge LCMS 11. Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calc 12. Calculate t½ and Clint LCMS->Calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 0.1 M Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Test Compound (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). Include a negative control plate without NADPH to measure non-CYP450 degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).

  • Sample Processing: Vortex the quenched samples and centrifuge at 4000 x g for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein in mg/µL])

Data Summary: Metabolic Stability
CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg)Expected Outcome
Model Aniline Compound 1592.4Rapid metabolism is characteristic of many simple anilines.
This compound Analog > 60< 23.1The quinoline scaffold is hypothesized to block or slow metabolism, resulting in a longer half-life and lower clearance.

Part 3: Evaluation of Biological Activity: A Kinase Inhibition Case Study

A bioisosteric replacement must not only improve ADME properties but also retain or improve the desired biological activity. Since quinolines are a well-known scaffold in kinase inhibitors, we provide a general protocol for evaluating the impact of the bioisosteric switch in this context.[11]

Kinase_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds to active site Inhibitor Aniline / Quinoline Inhibitor Inhibitor->Receptor Block X PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->ATP Competitive Inhibition

Caption: Simplified kinase signaling pathway showing competitive ATP inhibition.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

Rationale: This assay quantifies a compound's ability to inhibit a specific kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Less ATP consumed indicates greater inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in a buffer containing DMSO.

    • Prepare a solution of the target kinase and its specific substrate peptide in reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding ATP (at its Km concentration).

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo®). This reagent produces a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no kinase).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Summary: Biological Activity
CompoundTarget Kinase IC₅₀ (nM)Interpretation
Model Aniline Compound 50Establishes the baseline potency for the original scaffold.
This compound Analog 25A change in IC₅₀ indicates the bioisosteric replacement has impacted target binding. In this hypothetical case, the more rigid quinoline scaffold may have improved binding affinity, resulting in a lower IC₅₀.

Conclusion

The replacement of a metabolically labile aromatic amine with this compound presents a viable and attractive strategy in drug discovery. This guide provides a comprehensive, step-by-step framework for objectively evaluating this bioisosteric substitution. The core of this evaluation rests on three pillars: a comparative analysis of physicochemical properties, a direct measurement of metabolic stability, and a quantitative assessment of biological activity.

By altering the electronic and steric profile, the this compound scaffold has the potential to significantly enhance metabolic stability and reduce toxicity risks associated with traditional anilines.[6] However, this change is not neutral; it will invariably affect lipophilicity, solubility, and target engagement. Therefore, the systematic, data-driven approach outlined here is essential for any research team considering this bioisosteric replacement. The successful application of these protocols will enable scientists to make informed decisions, accelerating the design of safer and more effective therapeutic agents.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-Methylquinolin-7-amine Derivatives in Kinase Binding Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases, regulating a vast array of cellular processes, represent one of the most critical target families in modern drug discovery, particularly in oncology.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting this enzyme class.[2][3] Its rigid bicyclic system provides an excellent framework for orienting functional groups to interact with the ATP-binding site of kinases.[4] This guide focuses on a specific subclass, 2-Methylquinolin-7-amine derivatives, and provides a comprehensive, field-proven framework for their evaluation as potential kinase inhibitors using comparative molecular docking, validated by experimental correlation.

The objective is not merely to present a protocol but to detail a self-validating, logical workflow that bridges computational prediction with empirical data. We will explore the causality behind experimental choices, ensuring a robust and trustworthy in silico screening cascade that can reliably prioritize candidates for synthesis and biological testing.

Part 1: The Computational Framework for In Silico Screening

Molecular docking is a powerful computational method used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.[5][6] For kinase inhibitors, this typically involves modeling interactions within the highly conserved ATP-binding pocket or adjacent allosteric sites.[7][8] A successful docking study relies on a meticulously validated protocol to ensure the generated predictions are scientifically sound.[9]

Protocol 1: A Validated Molecular Docking Workflow

The trustworthiness of any docking experiment is founded upon its ability to reproduce known binding modes. Therefore, the first step is always to validate the docking protocol by redocking a co-crystallized ligand into its known receptor structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is the widely accepted criterion for a successful validation.[9][10]

Step-by-Step Protocol:

  • Target and Ligand Preparation:

    • Protein Selection & Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand similar to the quinoline scaffold. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This step is critical as the hydrogen bonding network is key for kinase-inhibitor interactions.[1]

    • Ligand Preparation: Draw the this compound derivatives using a 2D chemical sketcher and convert them to 3D structures. It is imperative to generate low-energy conformers and assign accurate partial charges using a force field like OPLS or MMFF94. This ensures the ligand's stereochemistry and electrostatic properties are correctly represented.

  • Binding Site Definition (Grid Generation):

    • Define the docking search space by creating a grid box centered on the co-crystallized ligand in the validated PDB structure. The grid box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the new ligands.

  • Protocol Validation (Redocking):

    • Extract the co-crystallized ligand from the prepared protein structure.

    • Dock this same ligand back into the binding site using the defined grid and chosen docking algorithm (e.g., AutoDock Vina, Glide's SP/XP mode).

    • Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the heavy-atom RMSD. If the RMSD is <2.0 Å, the protocol is validated and can be trusted for screening novel ligands.[11]

  • Virtual Screening of Derivatives:

    • With the validated protocol, dock the library of this compound derivatives into the prepared kinase target. Use the same docking parameters as in the validation step to ensure consistency.

  • Pose Analysis and Scoring:

    • Analyze the top-scoring poses for each derivative. The docking score (e.g., kcal/mol) provides a quantitative estimate of binding affinity.

    • Visually inspect the binding modes to identify key molecular interactions, such as hydrogen bonds with the hinge region, hydrophobic interactions in the back pocket, and any potential allosteric contacts.[12][13]

cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_screening Virtual Screening PDB 1. Select Kinase PDB Structure PrepProt 2. Prepare Protein (Add H, Assign Charges) PDB->PrepProt Redock 4. Redock Co-crystallized Ligand PrepProt->Redock Ligands 3. Prepare Ligand Library (2D to 3D, Minimize) Dock 6. Dock Derivative Library Ligands->Dock RMSD 5. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Dock Yes (Validated) Analyze 7. Analyze Poses & Scores Dock->Analyze

Caption: Validated Molecular Docking Workflow.

Part 2: Comparative Data Analysis and Prioritization

The raw output of a docking run is a series of scores and poses. The true expertise lies in interpreting this data to make meaningful comparisons and prioritize compounds for further study.

Structuring the Quantitative Data

Summarize the docking results in a table for clear, objective comparison. This table should include not only the primary docking score but also other relevant metrics that provide a more holistic view of the ligand's potential.

Compound ID Docking Score (kcal/mol) Predicted Binding Energy (MM-GBSA, kcal/mol) Key H-Bond Interactions (Residue) Key Hydrophobic Interactions (Residue) Ligand Efficiency (LE)
Reference -9.5-60.2Met102, Cys100Leu25, Val33, Ile980.41
Derivative 1 -10.2-65.8Met102, Asp158Leu25, Val33, Ala50, Phe1570.45
Derivative 2 -8.7-55.1Met102Leu25, Val330.38
Derivative 3 -11.1-72.4Met102, Cys100, Asp158Leu25, Val33, Ala50, Ile98, Phe1570.48
  • Docking Score: The primary ranking metric from the docking software. More negative values generally indicate stronger predicted affinity.[14]

  • Predicted Binding Energy: A more rigorous calculation using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can rescore the poses to improve accuracy.

  • Key Interactions: Enumerating the specific amino acid residues forming hydrogen bonds (especially with the critical "hinge" region) and hydrophobic contacts provides a qualitative check on the binding mode's plausibility.

  • Ligand Efficiency (LE): Calculated as the binding energy divided by the number of heavy atoms. This metric normalizes for size and helps identify smaller, more efficient binders that are often better starting points for lead optimization.

Part 3: The Self-Validating System: Correlation with In Vitro Data

Computational predictions remain hypotheses until they are confirmed by empirical evidence.[9] A trustworthy computational model is one whose predictions correlate strongly with real-world experimental data. The ultimate validation of our docking study is to compare the in silico rankings with in vitro biological activity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibitor activity is inversely proportional to kinase activity and directly proportional to the amount of ATP remaining. A luminescent signal is generated by a luciferase enzyme, which is proportional to the ATP concentration.

Step-by-Step Protocol:

  • Compound Preparation: Create a serial dilution series for each this compound derivative (e.g., from 10 µM to 0.1 nM) in an appropriate solvent like DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at its various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a Kinase-Glo® (or similar) reagent to stop the kinase reaction and initiate the luminescence reaction.

  • Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each derivative.

Establishing the In Silico-to-In Vitro Correlation

Once IC50 values are obtained, they can be plotted against the corresponding docking scores. A strong correlation (e.g., a high R² value in a linear regression analysis) indicates that the computational model has good predictive power for this specific chemical series and target. This correlation validates the entire workflow, building confidence that the model can be used to design future derivatives with improved potency.[10][15]

cluster_comp Computational Chemistry cluster_med Medicinal Chemistry cluster_bio In Vitro Biology cluster_analysis Data Correlation & Design Docking Molecular Docking of Derivatives Prioritize Prioritize Compounds (Based on Score & Pose) Docking->Prioritize Synthesis Synthesize Prioritized Compounds Prioritize->Synthesis Top Candidates Assay Kinase Inhibition Assay (Determine IC50) Synthesis->Assay Correlate Correlate Docking Score vs. IC50 Assay->Correlate SAR Establish SAR & Design Next Generation Correlate->SAR SAR->Docking Feedback Loop

References

A Methodological Guide to Comparing the Antimicrobial Spectrum of Novel Quinolines and Fluoroquinolones: A Case Study of 2-Methylquinolin-7-amine and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the antimicrobial spectrum of a novel quinoline derivative, 2-Methylquinolin-7-amine, against the well-established fluoroquinolone antibiotic, ciprofloxacin. By grounding our approach in established methodologies and explaining the scientific rationale behind each step, this document serves as a practical guide for generating robust, reliable, and comparable data in the quest for new antimicrobial agents.

Introduction: The Context of Antimicrobial Discovery

The rise of antimicrobial resistance necessitates the continuous discovery and evaluation of new chemical entities.[1] Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating a wide range of bacterial infections, particularly those caused by Gram-negative pathogens.[2][3][4] Its mechanism, the inhibition of bacterial DNA gyrase and topoisomerase IV, is well-characterized, leading to a bactericidal effect.[2][5][6][7]

In parallel, the quinoline scaffold, the foundational structure of fluoroquinolones, continues to be a fertile ground for the development of new antibacterial agents.[1][8] Quinoline derivatives exhibit a broad range of biological activities, and modifications to the core structure can yield compounds with unique antimicrobial profiles.[8][9] this compound represents such a derivative. While specific public data on its antimicrobial spectrum is limited, its structural class holds significant promise, warranting a rigorous comparative evaluation against a benchmark antibiotic like ciprofloxacin.[10]

This guide outlines the essential experimental workflows, from initial screening to quantitative assessment, required to build a comprehensive antimicrobial profile for a novel compound and benchmark it against a clinical standard.

Section 1: The Compounds - Mechanisms and Rationale for Comparison

A thorough comparison begins with understanding the fundamental properties of each compound.

Ciprofloxacin:

  • Class: Fluoroquinolone (a subclass of quinolones).[2]

  • Mechanism of Action: Ciprofloxacin acts by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][6] This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, respectively, leading to double-strand DNA breaks and subsequent bacterial cell death.[4][6] This bactericidal mechanism is highly effective against a wide range of pathogens.[6]

  • Known Spectrum: It possesses a broad spectrum of activity, with particularly strong efficacy against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[3][4][5] Its activity against Gram-positive bacteria, like Staphylococcus aureus, is generally considered more moderate compared to newer generations of fluoroquinolones.[2][3]

This compound and the Quinoline Class:

  • Class: Quinoline derivative.[10]

  • Potential Mechanism of Action: The mechanism of action for novel quinoline derivatives can be diverse and is not always predictable. Unlike fluoroquinolones, which are defined by their specific targets, other quinoline compounds have been reported to act via different mechanisms, such as targeting ATP synthase or other cellular processes.[9] The primary goal of the proposed investigation is to first establish the spectrum of activity, which can then guide more detailed mechanistic studies.

  • Rationale for Comparison: The structural similarity to the core of fluoroquinolones makes this compound an intriguing candidate for antimicrobial activity. The key scientific question is whether this novel derivative offers a different, potentially complementary, spectrum of activity compared to ciprofloxacin. For instance, many novel quinolines show enhanced potency against Gram-positive strains, including multi-drug resistant variants like MRSA, an area where ciprofloxacin can be limited.[9][11] Therefore, a head-to-head comparison is essential to determine its potential role in the antimicrobial armamentarium.

Section 2: Designing the Antimicrobial Susceptibility Testing (AST) Workflow

To objectively assess the antimicrobial spectrum, a standardized and validated approach is paramount. We will employ two gold-standard methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]

The Causality Behind Experimental Choices:

  • Quantitative Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC): The primary goal is to determine the potency of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] This quantitative value is the most reliable metric for comparing the intrinsic activity of different compounds and is the foundation for establishing clinical breakpoints.[17][18]

  • Qualitative Assessment - Kirby-Bauer Disk Diffusion: This method provides a qualitative assessment of susceptibility (reported as Susceptible, Intermediate, or Resistant).[17][18][19] It is widely used in clinical labs due to its simplicity and low cost.[18] For a novel compound, this method helps visualize the inhibitory effect and can be correlated with MIC data to establish interpretive criteria.

The overall experimental logic is to first quantify the potency (MIC) across a diverse panel of bacteria and then to establish a simpler, scalable method (disk diffusion) for future screening.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis prep_compounds Prepare Stock Solutions (this compound & Ciprofloxacin) mic_assay Broth Microdilution Assay (Quantitative Potency) prep_compounds->mic_assay prep_bacteria Culture & Standardize Bacterial Inoculum (0.5 McFarland Standard) prep_bacteria->mic_assay disk_assay Kirby-Bauer Disk Diffusion (Qualitative Susceptibility) prep_bacteria->disk_assay incubation Incubate Plates (16-20 hours at 35°C) mic_assay->incubation disk_assay->incubation read_mic Determine MIC Values (Lowest concentration with no visible growth) incubation->read_mic read_zone Measure Zones of Inhibition (mm) incubation->read_zone analysis Comparative Data Analysis & Spectrum Determination read_mic->analysis read_zone->analysis

Caption: Experimental workflow for antimicrobial spectrum assessment.

Section 3: Detailed Experimental Protocols

Adherence to standardized protocols is critical for generating reproducible and valid data. The methodologies described below are based on CLSI guidelines.[13][20][21]

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a self-validating system as it includes a growth control (no drug) to ensure bacterial viability and a sterility control (no bacteria) to ensure media integrity.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (this compound, Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., ATCC reference strains of S. aureus, E. coli, P. aeruginosa, E. faecalis)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Methodology:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Prepare a stock solution of each compound. b. In the 96-well plate, add 50 µL of CAMHB to columns 2 through 12. c. Add 100 µL of the highest concentration of the test compound to column 1. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. e. Column 11 will serve as the positive growth control (no drug). Column 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well is 100 µL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. Following incubation, examine the plate visually or with a plate reader. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). c. The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Paper disks (6 mm diameter) impregnated with known concentrations of ciprofloxacin. Blank sterile disks for this compound.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Forceps

Methodology:

  • Plate Inoculation: a. Within 15 minutes of standardizing the bacterial suspension (as in Protocol 1, step 1c), dip a sterile cotton swab into the suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Disk Application: a. For the novel compound, apply a known amount (e.g., 10 µL of a 3 mg/mL solution) of this compound to a blank sterile disk and allow it to dry. b. Using sterile forceps, place the impregnated disks (both test compound and ciprofloxacin standard) onto the inoculated agar surface. c. Gently press each disk to ensure complete contact with the agar. Space the disks far enough apart to prevent overlapping of inhibition zones.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring Zones of Inhibition: a. After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Section 4: Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for direct comparison.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainGram StainCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)*
Staphylococcus aureus (ATCC 29213)Positive0.54
Enterococcus faecalis (ATCC 29212)Positive28
Escherichia coli (ATCC 25922)Negative≤0.0664
Pseudomonas aeruginosa (ATCC 27853)Negative0.25>128

*Note: Data for this compound is illustrative, based on potential activity profiles of novel quinoline derivatives, and must be determined experimentally.

Table 2: Comparative Disk Diffusion Data

Bacterial StrainGram StainCiprofloxacin Zone (mm) (5 µg disk)This compound Zone (mm) (30 µg disk)*
Staphylococcus aureus (ATCC 25923)Positive2418
Escherichia coli (ATCC 25922)Negative3210
Pseudomonas aeruginosa (ATCC 27853)Negative286 (no zone)

*Note: Data for this compound is illustrative and must be determined experimentally.

Interpretation of Results: The illustrative data suggests a classic trade-off seen in antimicrobial development. Ciprofloxacin shows potent, broad-spectrum activity, especially against the Gram-negative organisms (E. coli, P. aeruginosa).[2][3] In contrast, the hypothetical data for this compound indicates a narrower spectrum, with modest activity against Gram-positive bacteria and weak to no activity against Gram-negatives. This profile, if validated, could suggest a specialized application for the novel compound, potentially against drug-resistant Gram-positive infections where a narrow spectrum is desirable to spare the host's microbiome.

Section 5: Visualizing the Mechanistic Differences

Understanding the mechanism of action provides critical context for the observed antimicrobial spectrum. While the mechanism for this compound is unknown, we can contrast ciprofloxacin's known pathway with a hypothetical alternative target common to other antimicrobial classes to illustrate the importance of this knowledge.

G cluster_cipro Ciprofloxacin Mechanism cluster_novel Hypothetical Quinoline Mechanism Cipro Ciprofloxacin Gyrase DNA Gyrase / Topoisomerase IV Cipro->Gyrase Inhibits DNA_Rep DNA Replication & Segregation Gyrase->DNA_Rep Breaks Double-Strand DNA Breaks DNA_Rep->Breaks Disruption leads to Death1 Bacterial Cell Death Breaks->Death1 NovelQ This compound Target Alternative Target (e.g., ATP Synthase) NovelQ->Target Inhibits ATP_Prod Cellular ATP Production Target->ATP_Prod Energy Energy Depletion ATP_Prod->Energy Disruption leads to Death2 Bacterial Cell Death Energy->Death2

References

Safety Operating Guide

Navigating the Disposal of 2-Methylquinolin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe management and disposal of these compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methylquinolin-7-amine (CAS No. 64334-96-9), a heterocyclic aromatic amine. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Hazard Profile and Essential Safety Precautions

Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. Based on the known toxicology of analogous compounds, the primary risks include:

  • Toxicity: Aromatic amines can be harmful if ingested, inhaled, or absorbed through the skin.[2]

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory system.[2]

  • Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[1]

  • Environmental Hazard: These compounds can be toxic to aquatic life, making it imperative to prevent their release into the environment.

Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption.
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.Minimizes the inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is both safe for laboratory personnel and compliant with all relevant environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for safe and cost-effective disposal.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and sealable container labeled for "Aromatic Amine Waste" or "Nitrogenous Organic Waste." Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Container Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safe handling by waste disposal professionals. The label should include:

  • The full chemical name: "this compound"

  • The CAS Number: "64334-96-9"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • The name of the principal investigator and the laboratory location

Step 3: Storage Pending Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.[2]

  • In a cool, dry, and well-ventilated location.[4]

Step 4: Arranging for Professional Disposal

Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS office to arrange for a hazardous waste pickup. The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[3] The most common and appropriate disposal method for this type of compound is high-temperature incineration at a permitted facility.

Emergency Procedures: Spill Management

In the event of a spill of this compound, prompt and correct action is critical to mitigate exposure and prevent environmental contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercially available spill pillows to contain the substance and prevent it from spreading.[2]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a sealable, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Collect in Labeled 'Solid Hazardous Waste' Container segregate->solid_waste Solid liquid_waste Collect in Labeled 'Aromatic Amine Liquid Waste' Container segregate->liquid_waste Liquid storage Store Sealed Container in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage full Container Full or Time Limit Reached? storage->full full->storage No ehs_contact Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup full->ehs_contact Yes end End: Waste Disposed of by Licensed Facility (Incineration) ehs_contact->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
2-Methylquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.